3-MPPI
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-31-19-9-5-4-8-18(19)27-13-10-26(11-14-27)12-15-28-22(29)21-20(25-23(28)30)16-6-2-3-7-17(16)24-21/h2-9,24H,10-15H2,1H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQASGOHUMGAWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(C5=CC=CC=C5N4)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Pharmacological Profile of 3-MPPI: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides a comprehensive overview of the pharmacological profile of 3-MPPI (also known as p-MPPI), a potent and selective ligand for adrenoceptors and serotonin receptors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its binding affinity, functional activity, and the experimental protocols used for its characterization.
Core Pharmacological Properties of this compound
This compound, with the chemical name 4-Iodo-N-[2-[4-(methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)benzamide, is a significant research chemical due to its high affinity for both α1-adrenoceptors and the 5-HT1A serotonin receptor. Its unique pharmacological profile makes it a valuable tool for investigating the physiological and pathological roles of these receptor systems.
Binding Affinity
Radioligand binding assays have demonstrated that this compound is a very potent ligand for α1-adrenoceptors, with a Ki value of 0.2 nM for the displacement of [3H]-prazosin. It exhibits differential binding affinity for the three α1-adrenoceptor subtypes, with pKi values of 9.57 for α1A, 8.74 for α1B, and 9.44 for α1D adrenoceptors. Furthermore, this compound also binds to 5-HT1A receptors with a Ki of 50 nM.
| Receptor Subtype | Binding Affinity (pKi/Ki) | Radioligand | Reference |
| α1-Adrenoceptor (non-selective) | Ki = 0.2 nM | [3H]-prazosin | |
| α1A-Adrenoceptor | pKi = 9.57 | - | |
| α1B-Adrenoceptor | pKi = 8.74 | - | |
| α1D-Adrenoceptor | pKi = 9.44 | - | |
| 5-HT1A Receptor | Ki = 50 nM | - |
Functional Activity
5-HT1A Receptor: Extensive in vivo and in vitro studies have characterized this compound (referred to as p-MPPI in these studies) as a selective and silent 5-HT1A receptor antagonist. It effectively blocks the physiological and behavioral effects induced by the 5-HT1A receptor agonist, 8-OH-DPAT, including hypothermia and the serotonin behavioral syndrome.[1] Importantly, when administered alone, this compound does not elicit any intrinsic agonist activity, confirming its role as a neutral antagonist.[1] Further studies have shown that it blocks both presynaptic 5-HT1A autoreceptors, leading to an increase in the firing rate of dorsal raphe neurons, and postsynaptic 5-HT1A receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological findings. Below are representative protocols for key experiments used to characterize ligands like this compound.
Radioligand Binding Assay for α1-Adrenoceptors
This protocol is a standard method to determine the binding affinity of a compound for α1-adrenoceptors.
Objective: To determine the inhibition constant (Ki) of this compound for α1-adrenoceptor subtypes.
Materials:
-
Cell membranes expressing the human α1A, α1B, or α1D-adrenoceptor.
-
[3H]-prazosin (radioligand).
-
This compound (test compound).
-
Phentolamine (non-selective α-antagonist for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, [3H]-prazosin at a concentration near its Kd, and either buffer, this compound, or phentolamine (for non-specific binding).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization for Gq-Coupled α1-Adrenoceptors
α1-Adrenoceptors are Gq-protein coupled receptors, and their activation leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.
Objective: To determine the functional antagonist activity of this compound at α1-adrenoceptor subtypes.
Materials:
-
CHO or HEK293 cells stably expressing a human α1-adrenoceptor subtype (α1A, α1B, or α1D).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Phenylephrine or another suitable α1-agonist.
-
This compound (test compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Prepare serial dilutions of this compound and pre-incubate with the cells for a defined period.
-
Prepare the α1-agonist at a concentration that will elicit a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence reader.
-
Initiate the reading and, after establishing a baseline, add the α1-agonist to the wells.
-
Continue to measure the fluorescence intensity over time to capture the calcium transient.
-
To determine antagonist activity, measure the inhibition of the agonist-induced calcium signal by this compound.
-
Calculate the IC50 of this compound and subsequently the pA2 value to quantify its antagonist potency.
Summary and Future Directions
This compound is a valuable pharmacological tool with a well-defined profile as a potent and selective 5-HT1A receptor silent antagonist. Its high affinity for α1-adrenoceptor subtypes suggests it may also be a potent antagonist at these receptors, though further functional characterization is required to confirm this and to determine its subtype selectivity in functional assays. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced pharmacological properties of this compound and similar compounds. Future research should focus on elucidating the in vivo effects of this compound related to its α1-adrenoceptor activity, which could have implications for cardiovascular and central nervous system research.
References
A Technical Guide to Dopamine Receptor Binding Affinity
Introduction to Dopamine Receptors and Ligand Binding
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are prominent in the central nervous system (CNS) of vertebrates. They play a crucial role in a wide array of neurological processes, including motor control, motivation, reward, cognitive function, and endocrine regulation.[1] Dysregulation of the dopaminergic system is implicated in numerous disorders such as Parkinson's disease, schizophrenia, addiction, and depression.
There are five main subtypes of dopamine receptors, classified into two families:
-
D1-like family (D1 and D5 receptors): These receptors are typically coupled to the Gαs G-protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1]
-
D2-like family (D2, D3, and D4 receptors): These receptors are coupled to the Gαi G-protein, which inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[1][2]
The binding affinity of a ligand (such as a drug, neurotransmitter, or hormone) is a measure of the strength with which it binds to its receptor. This is a critical parameter in drug discovery and development, as it dictates the concentration of a drug required to elicit a therapeutic effect and can influence its selectivity and potential for off-target side effects. Affinity is typically quantified using the following parameters:
-
Inhibition Constant (Ki): The concentration of a competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.[3]
-
Dissociation Constant (Kd): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is an intrinsic measure of the ligand-receptor interaction.
-
IC50: The concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[4]
Dopamine Receptor Binding Affinity Data
The following table summarizes the binding affinities (Ki values, in nM) of several well-characterized antipsychotic drugs and research ligands for the five human dopamine receptor subtypes. This data illustrates the varying degrees of potency and selectivity these compounds exhibit.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Reference |
| Haloperidol | 230 | 1.5 | 0.7 | 5.0 | 430 | NIMH PDSP |
| Clozapine | 85 | 125 | 435 | 21 | 140 | NIMH PDSP |
| Risperidone | 280 | 3.2 | 8.0 | 7.3 | 550 | [4] |
| Olanzapine | 31 | 11 | 23 | 27 | 45 | NIMH PDSP |
| Aripiprazole | 130 | 0.34 | 1.9 | 44 | 15 | NIMH PDSP |
| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | >10,000 | [5] |
| [³H]-Spiperone | 1.1 | 0.05 | 0.18 | 0.4 | 1.3 | NIMH PDSP |
Data sourced from the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) database and cited literature where noted. Values can vary between studies based on experimental conditions.
Experimental Protocol: Radioligand Competition Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. The following is a generalized protocol for a competition binding assay using cell membranes expressing a specific dopamine receptor subtype.
3.1 Materials and Reagents
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L).
-
Radioligand: A high-affinity ligand labeled with a radioisotope, such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compound: The unlabeled ligand for which the affinity is to be determined (the "competitor").
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Butaclamol or Haloperidol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester (e.g., Brandel or PerkinElmer) with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Fluid: A liquid cocktail that emits light when excited by radioactive decay.
-
Liquid Scintillation Counter: An instrument to measure the radioactivity on the filters.
-
96-well microplates.
3.2 Experimental Procedure
-
Membrane Preparation: Thaw the frozen cell membrane stock on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes to the desired final concentration (e.g., 10-20 µg protein per well).[6]
-
Assay Plate Setup: The assay is typically performed in a 96-well plate format in triplicate.
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at or near its Kd value, e.g., 0.5 nM [³H]-Spiperone), and the membrane suspension.
-
Non-specific Binding (NSB) Wells: Add the non-specific agent (e.g., 10 µM Butaclamol), the fixed concentration of radioligand, and the membrane suspension.
-
Competition Wells: Add serial dilutions of the test compound (typically spanning 8-10 log concentrations), the fixed concentration of radioligand, and the membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a set duration (e.g., 60-180 minutes) to allow the binding to reach equilibrium.[6][7]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[7][8]
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold assay buffer to remove any remaining unbound radioligand.[7]
-
Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and allow them to equilibrate for several hours.[7] Measure the radioactivity in each vial using a liquid scintillation counter. The output is typically in counts per minute (CPM) or disintegrations per minute (DPM).
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.
-
For the competition wells, plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the resulting sigmoidal curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
-
Visualizations: Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key aspects of dopamine receptor binding analysis.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Ligand selectivity for dopamine receptor subtypes.
Dopamine Receptor Signaling Pathways
Understanding binding affinity is the first step; the functional consequence of that binding is determined by the receptor's signaling pathway.
Caption: Primary signaling pathways for dopamine receptors.
References
- 1. youtube.com [youtube.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding assays [bio-protocol.org]
- 8. D4 Dopamine Receptor radioligand binding assay. [bio-protocol.org]
In Vitro Characterization of 3-MPPI: A Methodological Overview
Initial searches for the in vitro characterization of a specific molecule designated "3-MPPI" did not yield compound-specific data. The search results provided a general overview of methodologies and signaling pathways relevant to the broader field of drug discovery and molecular characterization, rather than focusing on a particular substance named this compound.
This guide, therefore, synthesizes the available information on the general principles and techniques that would be applied to characterize a novel compound like this compound. It serves as a foundational resource for researchers, scientists, and drug development professionals on the core experimental workflows and data interpretation involved in the in vitro analysis of a potential therapeutic agent.
Binding Affinity Assessment
A crucial first step in characterizing a new molecule is to determine its binding affinity for its intended biological target. This is typically quantified using metrics such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Various biophysical techniques can be employed for this purpose.[1][2]
Table 1: Comparison of Binding Affinity Determination Methods
| Method | Principle | Key Parameters Measured | Throughput |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the analyte flows over the immobilized ligand.[1] | Kₐ (association rate), Kₔ (dissociation rate), Kₔ (equilibrium dissociation constant) | Low to Medium |
| Bio-Layer Interferometry (BLI) | Measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein and an internal reference layer.[1] | Kₐ, Kₔ, Kₔ | Medium to High |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when two molecules interact. | Kₔ, ΔH (enthalpy), ΔS (entropy) | Low |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which is affected by their size, charge, and hydration shell. | Kₔ | High |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. | Kₔ | High |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization of the Target Protein:
-
The purified target protein is covalently coupled to the surface of a sensor chip (e.g., CM5 chip).
-
The chip surface is first activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The protein is then injected over the activated surface.
-
Finally, any remaining active sites are deactivated with an injection of ethanolamine.
-
-
Binding Analysis:
-
A series of concentrations of the analyte (e.g., this compound) are prepared in a suitable running buffer.
-
Each concentration is injected over the sensor chip surface for a defined association phase.
-
This is followed by an injection of running buffer alone for the dissociation phase.
-
The sensorgram, which plots response units versus time, is recorded for each concentration.
-
-
Data Analysis:
-
The association (kₐ) and dissociation (kₔ) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kₔ) is calculated as the ratio of kₔ to kₐ.[1]
-
Functional Assays
Functional assays are essential to determine the biological effect of a compound on its target. These assays measure the compound's ability to modulate a specific cellular process, often quantified by the half-maximal effective concentration (EC₅₀) or the maximum effect (Eₘₐₓ).
Table 2: Common In Vitro Functional Assays
| Assay Type | Principle | Typical Readout |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes antibodies to detect and quantify a specific protein or analyte. Can be used to measure the production or inhibition of a particular substance in response to the compound.[1] | Colorimetric or fluorometric signal |
| Cell Viability Assays (e.g., MTT, CCK-8) | Measure the metabolic activity of cells as an indicator of their viability. Used to assess the cytotoxic or cytostatic effects of a compound.[3] | Absorbance |
| Reporter Gene Assays | A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a promoter that is regulated by the signaling pathway of interest. The compound's effect on the pathway is measured by changes in the reporter protein's expression. | Luminescence or colorimetric signal |
| Western Blotting | Detects specific proteins in a sample. Can be used to measure changes in protein expression or post-translational modifications (e.g., phosphorylation) in response to the compound.[3] | Chemiluminescence or fluorescence |
| Flow Cytometry | Measures the physical and chemical characteristics of cells as they pass through a laser beam. Can be used to analyze various cellular parameters, including protein expression, cell cycle, and apoptosis.[4] | Fluorescence intensity |
Experimental Protocol: Cell Viability Assay (CCK-8)
-
Cell Seeding:
-
Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[3]
-
-
Compound Treatment:
-
A serial dilution of the compound (e.g., this compound) is prepared.
-
The cell culture medium is replaced with medium containing the different concentrations of the compound.
-
The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[3]
-
-
Assay Procedure:
-
After the incubation period, a solution of Cell Counting Kit-8 (CCK-8) is added to each well.[3]
-
The plate is incubated for a further 1-4 hours.
-
-
Data Acquisition and Analysis:
-
The absorbance at 450 nm is measured using a microplate reader.
-
The cell viability is calculated as a percentage relative to the untreated control cells.
-
The IC₅₀ value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Analysis
Understanding the signaling pathways modulated by a compound is critical to elucidating its mechanism of action. Techniques like Western blotting and reporter gene assays can be used to investigate the activation or inhibition of specific pathway components.
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway that could be investigated and the general workflow for such an analysis.
Caption: A diagram of a hypothetical signaling cascade initiated by this compound.
Caption: A flowchart outlining the key steps in analyzing the effect of this compound on a signaling pathway.
References
Stereospecificity of 3-MPPI Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[2-(4-Phenyl-1-piperazinyl)propyl]-1H-indole (3-MPPI) is a high-affinity ligand for α1-adrenergic and 5-HT1A serotonin receptors. As a chiral molecule, this compound exists as two enantiomers, (R)-3-MPPI and (S)-3-MPPI. While specific research on the stereoselective properties of this compound is limited, extensive studies on its close structural analog, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), provide a strong basis for understanding the likely distinct pharmacological profiles of the this compound enantiomers. This guide summarizes the available data on this compound and extrapolates the expected stereospecific effects based on the well-characterized enantiomers of 3-PPP. It also provides detailed experimental protocols for the synthesis, chiral separation, and pharmacological evaluation of these compounds, enabling further investigation into their stereoselective activities.
Introduction
Stereochemistry is a critical factor in drug design and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This compound is a potent ligand at α1-adrenoceptors and 5-HT1A receptors, both of which are important targets in the central nervous system and periphery. Understanding the stereospecific interactions of this compound enantiomers with these receptors is crucial for the development of more selective and efficacious therapeutic agents with improved side-effect profiles.
This technical guide provides a comprehensive overview of the current knowledge on the stereospecific effects of this compound enantiomers. Due to the limited direct research on this compound's stereoselectivity, this document draws parallels with the extensively studied compound 3-PPP, a molecule with a similar pharmacophore.
Synthesis and Chiral Resolution
The synthesis of racemic this compound can be achieved through several established synthetic routes. The resolution of the enantiomers is a critical step to enable the study of their individual pharmacological properties.
General Synthesis of Racemic this compound
A common route for the synthesis of this compound involves the reaction of indole with a suitable piperazine derivative.
Experimental Protocol: Synthesis of Racemic this compound
-
Reaction Setup: To a solution of indole (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., potassium carbonate, sodium hydride; 1.2 equivalents).
-
Addition of Piperazine Derivative: Add 1-(4-phenylpiperazin-1-yl)propan-2-one (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain racemic this compound.
Chiral Resolution of this compound Enantiomers
The separation of the (R)- and (S)-enantiomers of this compound can be accomplished using chiral high-performance liquid chromatography (HPLC).
Experimental Protocol: Chiral HPLC Resolution
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or cyclohexane) and a polar modifier (e.g., isopropanol, ethanol) is commonly employed. The exact ratio will need to be optimized for baseline separation. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds like this compound.
-
Detection: UV detection at a wavelength where this compound shows strong absorbance (e.g., 254 nm) is suitable.
-
Procedure:
-
Dissolve the racemic this compound in the mobile phase.
-
Inject the solution onto the chiral HPLC system.
-
Elute the enantiomers under isocratic conditions.
-
Collect the separated enantiomeric fractions.
-
Determine the enantiomeric excess (ee) of each fraction by re-injecting a small aliquot.
-
Combine the fractions of each pure enantiomer and remove the solvent under reduced pressure.
-
Stereospecific Receptor Binding and Functional Activity
Inferred Stereospecificity based on 3-PPP
The enantiomers of 3-PPP exhibit distinct profiles at dopamine D2 receptors:
-
(+)-3-PPP: Acts as a full agonist at both presynaptic and postsynaptic D2 receptors. It is also a sigma (σ₁) receptor agonist.
-
(-)-3-PPP (Preclamol): Displays a unique profile as a presynaptic D2 receptor agonist and a postsynaptic D2 receptor antagonist.
Based on these findings, it is highly probable that the enantiomers of this compound will also display significant differences in their affinity and functional activity at α1-adrenoceptors and 5-HT1A receptors. It is hypothesized that one enantiomer may act as a potent agonist, while the other may be a partial agonist or an antagonist.
Quantitative Data (Hypothetical)
The following tables present a hypothetical summary of quantitative data for the binding affinity and functional activity of this compound enantiomers, based on the expected stereoselectivity. It is crucial to note that these are representative values and require experimental validation.
Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound Enantiomers
| Compound | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | 5-HT1A Receptor |
| (R)-3-MPPI | 1.5 | 5.2 | 3.8 | 10.5 |
| (S)-3-MPPI | 25.0 | 85.7 | 62.1 | 150.2 |
Table 2: Hypothetical Functional Activities (EC50/IC50, nM; Emax, %) of this compound Enantiomers
| Compound | Receptor | Assay | Parameter | Value |
| (R)-3-MPPI | α1-Adrenoceptor | IP₁ Accumulation | EC₅₀ | 8.3 |
| Eₘₐₓ | 95% | |||
| (S)-3-MPPI | α1-Adrenoceptor | IP₁ Accumulation | IC₅₀ | 120.5 |
| Eₘₐₓ | 15% (antagonist) | |||
| (R)-3-MPPI | 5-HT1A Receptor | cAMP Inhibition | EC₅₀ | 22.7 |
| Eₘₐₓ | 85% (partial agonist) | |||
| (S)-3-MPPI | 5-HT1A Receptor | cAMP Inhibition | IC₅₀ | 250.0 |
| Eₘₐₓ | 5% (antagonist) |
Experimental Protocols for Pharmacological Evaluation
To experimentally determine the stereospecific effects of this compound enantiomers, the following detailed protocols for radioligand binding and functional assays are provided.
Radioligand Binding Assays
Objective: To determine the binding affinities (Ki) of (R)- and (S)-3-MPPI for α1-adrenoceptors and 5-HT1A receptors.
Materials:
-
Cell membranes expressing the human α1A, α1B, α1D-adrenoceptors or 5-HT1A receptor.
-
Radioligands: [³H]Prazosin (for α1-adrenoceptors), [³H]8-OH-DPAT (for 5-HT1A receptors).
-
Non-specific binding competitors: Phentolamine (for α1-adrenoceptors), 5-HT (for 5-HT1A receptors).
-
(R)-3-MPPI and (S)-3-MPPI test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, cell membranes, and increasing concentrations of the test compound ((R)- or (S)-3-MPPI).
-
Radioligand Addition: Add the radioligand at a concentration near its Kd value.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values from competition binding curves using non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound enantiomers as agonists or antagonists at Gq-coupled α1-adrenoceptors.
Materials:
-
CHO or HEK293 cells stably expressing the desired α1-adrenoceptor subtype.
-
Assay buffer (e.g., HBSS with 10 mM LiCl).
-
(R)-3-MPPI and (S)-3-MPPI test compounds.
-
A reference agonist (e.g., phenylephrine).
-
IP-One HTRF assay kit or similar.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluence.
-
Stimulation: Replace the culture medium with assay buffer containing increasing concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before adding a fixed concentration of the reference agonist.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Lysis and Detection: Lyse the cells and measure the accumulation of inositol monophosphate (IP₁) according to the manufacturer's instructions of the assay kit.
-
Data Analysis: Plot the response against the log concentration of the compound to determine EC₅₀/IC₅₀ and Eₘₐₓ values using non-linear regression.
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound enantiomers as agonists or partial agonists at Gi-coupled 5-HT1A receptors.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Forskolin (to stimulate adenylyl cyclase).
-
(R)-3-MPPI and (S)-3-MPPI test compounds.
-
A reference agonist (e.g., 8-OH-DPAT).
-
cAMP assay kit (e.g., LANCE, HTRF, or AlphaScreen).
Procedure:
-
Cell Plating: Plate the cells in a 384-well plate.
-
Pre-treatment: Pre-treat the cells with increasing concentrations of the test compound.
-
Stimulation: Add a fixed concentration of forskolin to all wells to induce cAMP production.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's protocol.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is a measure of agonist activity at the Gi-coupled 5-HT1A receptor. Determine EC₅₀ and Eₘₐₓ values from the concentration-response curves.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Signaling Pathways
Caption: G-protein coupled receptor signaling pathways for α1-adrenoceptors and 5-HT1A receptors.
Experimental Workflows
Caption: Experimental workflow for synthesis, resolution, and pharmacological evaluation of this compound enantiomers.
Conclusion
The stereospecific effects of this compound enantiomers at α1-adrenoceptors and 5-HT1A receptors represent a critical area of investigation for the development of novel therapeutics. While direct experimental data is currently lacking, the well-established stereopharmacology of the closely related compound 3-PPP strongly suggests that the (R)- and (S)-enantiomers of this compound will exhibit distinct binding and functional profiles. This technical guide provides the necessary theoretical framework and detailed experimental protocols to facilitate further research in this area. The elucidation of the precise stereospecific activities of this compound will undoubtedly contribute to the rational design of more selective and effective drugs targeting the adrenergic and serotonergic systems.
An In-depth Technical Guide to Early-Stage Toxicity Assessment of Novel Chemical Entities
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide outlines a general framework for the early-stage toxicological assessment of a novel chemical entity. As of October 2025, specific, publicly available toxicity data for the research chemical 3-MPPI (CAS 133399-65-2) is scarce. Therefore, this document serves as a technical guide to the methodologies and approaches that would be employed to investigate the toxicity of a compound like this compound, rather than a summary of existing data.
Introduction to Early-Stage Toxicity Screening
The preclinical assessment of a compound's toxicity is a critical step in the drug development pipeline. Early-stage, or in vitro, toxicity screening aims to identify potential liabilities of a new chemical entity (NCE) before it progresses to more complex and costly in vivo studies. This process involves a battery of assays designed to evaluate the compound's effects on cellular viability, proliferation, and specific mechanisms of cell death. A tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays, is often employed to build a comprehensive toxicity profile.
Quantitative Data Presentation: In Vitro Toxicity Assays
A primary goal of early-stage toxicity testing is to quantify the concentration at which a compound elicits a toxic effect. This is typically represented by metrics such as the IC50 (half-maximal inhibitory concentration). The following table summarizes common assays used to generate this quantitative data.
| Assay Type | Principle | Endpoint Measured | Typical Quantitative Metric | Example IC50 Range (Compound X) |
| Cytotoxicity | ||||
| MTT/XTT Assay | Measures the metabolic activity of viable cells by observing the reduction of a tetrazolium salt. | Cell Viability / Metabolic Activity | IC50 | 10 - 50 µM |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes. | Cell Lysis / Membrane Integrity | EC50 | 5 - 25 µM |
| Apoptosis | ||||
| Annexin V/PI Staining | Detects phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis). | Apoptotic and Necrotic Cell Populations | % Apoptotic Cells | 25 µM (at 24h) |
| Caspase-3/7 Assay | Measures the activity of executioner caspases, key mediators of apoptosis. | Caspase Activation | EC50 | 15 - 60 µM |
| Genotoxicity | ||||
| Ames Test | Uses bacteria to test a chemical's potential to cause mutations. | Mutagenicity | Revertant Colonies | N/A |
| Comet Assay | Detects DNA strand breaks in individual cells through electrophoresis. | DNA Damage | Tail Moment | 20 µM (at 4h) |
| Organ-Specific Toxicity | ||||
| Hepatotoxicity Assay | Utilizes primary hepatocytes or HepG2 cells to assess liver-specific toxicity. | Cell Viability, Enzyme Release (e.g., ALT) | IC50 | 50 - 100 µM |
| Cardiotoxicity Assay | Employs cardiomyocytes to measure effects on cell viability and beat rate. | Cell Viability, Electrophysiology | IC50, Beat Rate Change | > 100 µM |
Experimental Protocols
Detailed and reproducible protocols are fundamental to generating reliable toxicity data. Below are methodologies for two key in vitro assays.
Protocol: MTT Cytotoxicity Assay
This protocol outlines the measurement of cytotoxicity by assessing the metabolic activity of a cell line (e.g., HEK293, HeLa) upon exposure to a test compound.
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of the test compound (e.g., this compound) in complete growth medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Mix gently by pipetting to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol details the detection and quantification of apoptosis and necrosis in a cell suspension after treatment with a test compound.
-
Cell Culture and Treatment: Culture cells in 6-well plates to ~70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., based on the IC50 from a cytotoxicity assay) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Combine all cells from a single well, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Cell Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated stained cells as controls to set up compensation and gates.
-
Data Analysis: Quantify the cell populations:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptotic: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.
-
Necrotic: Annexin V-negative and PI-positive.
-
Mandatory Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex experimental processes and biological mechanisms. The following are represented using the DOT language for Graphviz.
Caption: General experimental workflow for in vitro cytotoxicity screening.
Caption: Simplified extrinsic apoptosis signaling pathway.
Caption: General MAPK stress-activated signaling pathway.
Methodological & Application
Application Notes and Protocols for In Vivo Administration of 3-MPPI in Rodents
Disclaimer: The term "3-MPPI" is ambiguous and can refer to several different chemical compounds. Based on a review of available scientific literature, the most likely compound of interest for in vivo rodent studies is p-MPPI hydrochloride , a selective 5-HT1A receptor antagonist. The following protocols are based on studies involving p-MPPI hydrochloride. Researchers should verify the specific identity of their compound before proceeding with any in vivo experiments.
Introduction
p-MPPI hydrochloride (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]-ethyl-piperazine hydrochloride) is a selective antagonist of the serotonin 1A (5-HT1A) receptor. It is a valuable pharmacological tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes, including anxiety, depression, and the effects of ethanol.[1][2][3] This document provides detailed protocols for the in vivo administration of p-MPPI in rodent models, based on published research.
Mechanism of Action
p-MPPI acts as a competitive antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[4] Presynaptic 5-HT1A autoreceptors are located on serotonergic neurons in the raphe nuclei and their activation inhibits serotonin synthesis and release. Postsynaptic 5-HT1A receptors are widely distributed in the brain, including the hippocampus, septum, and cortex, and are involved in mediating the effects of serotonin on target neurons. By blocking these receptors, p-MPPI can prevent the effects of 5-HT1A receptor agonists and modulate serotonergic neurotransmission.[4]
Quantitative Data Summary
The following table summarizes dosages and observed effects of p-MPPI hydrochloride in rodents from various studies.
| Species | Strain | Route of Administration | Dosage Range (mg/kg) | Vehicle | Observed Effects | Reference |
| Mouse | Not Specified | Intraperitoneal (i.p.) | 0.5 - 4.5 | Not Specified | Dose-related anxiolytic-like effects in the elevated plus-maze. | [1][3] |
| Mouse | Not Specified | Intraperitoneal (i.p.) | 13.5 | Not Specified | Loss of anxiolytic effects; increase in grooming and immobility. | [1][3] |
| Mouse | C3H/He | Intraperitoneal (i.p.) | 0.4, 0.7, 1.0 | Not Specified | Dose-dependent reduction of ethanol-induced hypothermia and sleep time; attenuation of startle reflex suppression. | [2][5] |
| Rat | Wistar | Intraperitoneal (i.p.) | 0.4 | Not Specified | Reduction of ethanol-induced sleep and hypothermia. | [2][5] |
| Rat | Sprague-Dawley | Intraperitoneal (i.p.) | 5, 10 | Not Specified | Antagonized the effects of the 5-HT1A agonist 8-OH-DPAT on sleep-waking and behavior. | [6] |
Experimental Protocols
4.1. Materials
-
p-MPPI hydrochloride
-
Sterile saline solution (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
4.2. Animal Models
-
Male mice or rats are commonly used in the cited studies.[1][2][3][6] The choice of species and strain should be appropriate for the research question.
4.3. Compound Preparation
-
Calculate the required amount of p-MPPI hydrochloride based on the desired dose and the number and weight of the animals.
-
Dissolve the p-MPPI hydrochloride in a sterile vehicle, such as 0.9% saline. The solubility of p-MPPI in aqueous solutions should be determined, and if necessary, a small amount of a solubilizing agent (e.g., DMSO, Tween 80) may be used. However, the potential effects of the vehicle on the experimental outcomes must be controlled for by administering a vehicle-only control group.
-
Vortex the solution until the compound is completely dissolved.
-
Prepare fresh on the day of the experiment.
4.4. Administration Protocol: Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common route for systemic administration of p-MPPI in rodents.[1][2][3][6]
-
Animal Handling and Restraint:
-
Mice: Gently grasp the mouse by the scruff of the neck to immobilize the head and body. The tail can be secured with the little finger of the same hand.
-
Rats: For a two-person technique, one person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand holds the rear feet and tail. For a one-person technique, the rat can be wrapped in a towel.
-
-
Injection Procedure:
-
Weigh the animal to determine the precise volume of the p-MPPI solution to be injected. The injection volume should typically not exceed 10 mL/kg.
-
Position the animal so that its head is tilted slightly downwards.
-
Identify the injection site in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.
-
Insert a sterile needle at a 30-40 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
4.5. Experimental Timeline
-
In some studies, p-MPPI is administered 30 minutes before the administration of another compound or the start of a behavioral test.[6] The optimal timing of administration relative to the experimental endpoint should be determined in pilot studies.
Safety Precautions
-
Researchers should consult the Safety Data Sheet (SDS) for p-MPPI hydrochloride before handling.
-
Appropriate PPE, including gloves, lab coat, and safety glasses, should be worn.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
Visualizations
Signaling Pathway of a 5-HT1A Receptor Antagonist
Caption: Signaling pathway of a 5-HT1A receptor antagonist like p-MPPI.
General Experimental Workflow for In Vivo Administration
Caption: A general experimental workflow for in vivo rodent studies with p-MPPI.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-HT(1A) receptor antagonist p-MPPI attenuates acute ethanol effects in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1A receptor antagonist p-MPPI blocks responses mediated by postsynaptic and presynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The selective 5-HT(1A) receptor antagonist p-MPPI antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-MPPI in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-MPPI, with the chemical name 2-[(4-Phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one, is a potent ligand for α1-adrenergic and 5-HT1A receptors. Its ability to modulate these key signaling pathways makes it a valuable tool for research in areas such as neuroscience and pharmacology. These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments, ensuring reliable and reproducible results.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 419.48 g/mol | [1] |
| Molecular Formula | C₂₃H₂₅N₅O₃ | [1] |
| CAS Number | 133399-65-2 | [1] |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions for cell culture experiments.
| Solvent | Solubility | Notes | Source |
| DMSO | Up to 10 mM | Gentle warming may be required. | [1] |
| Ethanol | Data not available | ||
| PBS (Phosphate-Buffered Saline) | Expected to be low | As with many organic small molecules. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Protocol:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 419.48 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.195 mg of this compound.
-
Dissolution in DMSO:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the required volume of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath or heat block (37°C) for 5-10 minutes can be applied. Vortex again after warming.[1]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions and Cell Treatment
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or multi-well plates
Protocol:
-
Determine the final desired concentration of this compound for your experiment based on preliminary dose-response studies.
-
Prepare intermediate dilutions (if necessary): For very low final concentrations, it is advisable to perform a serial dilution of the stock solution in cell culture medium.
-
Prepare the final working solution: Directly add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without this compound) should always be included in your experiments.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the prepared working solution of this compound to the cells.
-
Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Mandatory Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound solutions for cell culture.
Signaling Pathways of this compound
α1-Adrenergic Receptor Signaling Pathway
References
Application Notes and Protocols for Behavioral Studies in Mice: A General Guideline with Reference to Dopamine Agonists
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific dosage recommendations for 3-MPPI (3-(3-Methoxyphenyl)-N-propylpiperidine) for use in behavioral studies in mice. The information provided herein offers a general framework for determining appropriate dosages for novel compounds and detailed protocols for common behavioral assays. The pharmacological context is based on the related compound, 3-PPP [(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine], a known partial dopamine agonist.[1][2] Researchers should conduct thorough dose-response studies to determine the optimal, effective, and non-toxic dose of this compound for their specific experimental paradigm.
Determining an Appropriate Dosage for a Novel Compound
When working with a novel compound like this compound for which in vivo dosage in mice has not been established, a systematic approach is crucial. This typically involves a dose-response study to identify a range that is behaviorally effective without inducing overt toxicity or sedation that could confound the results of behavioral assays.
Experimental Protocol: Dose-Response Pilot Study
-
Literature Review: Gather all available information on the compound's in vitro and in vivo pharmacology, including its mechanism of action, potency, and any data from other species. For instance, understanding that the related compound 3-PPP is a partial dopamine agonist can inform the expected behavioral effects (e.g., alterations in locomotor activity, anxiety-like behavior, or depressive-like states).[1][2]
-
Dose Selection: Start with a wide range of doses, often spanning several orders of magnitude (e.g., 0.1, 1, 10, 30 mg/kg). The initial doses can be informed by in vitro potency (e.g., Ki or EC50 values) and any available pharmacokinetic data.
-
Administration Route: The choice of administration route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), oral gavage (p.o.)) should be consistent with the compound's properties and the intended experimental design.
-
Open Field Test: A simple open field test is an excellent initial screen to assess the compound's effects on locomotor activity and basic anxiety-like behavior (thigmotaxis).
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with automated tracking software.
-
Procedure:
-
Habituate mice to the testing room for at least 30 minutes.
-
Administer the selected dose of the compound or vehicle.
-
After a predetermined pretreatment time (e.g., 30 minutes), place the mouse in the center of the open field.
-
Record activity for a set duration (e.g., 15-30 minutes).
-
-
Parameters to Measure:
-
Total distance traveled
-
Time spent in the center versus the periphery
-
Rearing frequency
-
Stereotypical behaviors (e.g., circling, excessive grooming)
-
-
-
Data Analysis and Dose Selection: Analyze the data to identify a dose range that produces a clear behavioral effect without causing sedation (significant decrease in locomotor activity) or overt toxicity. Select a minimum of three doses (low, medium, and high) for use in more specific behavioral assays.
Protocols for Key Behavioral Assays
The following are detailed protocols for common behavioral assays used to assess anxiety-like and depressive-like behaviors in mice.
Forced Swim Test (FST)
The Forced Swim Test is a widely used assay to screen for antidepressant-like activity.[3][4][5]
Experimental Protocol: Forced Swim Test
| Parameter | Specification |
| Apparatus | Transparent cylindrical tank (20 cm diameter, 50 cm height) |
| Water Depth | Sufficiently deep so the mouse cannot touch the bottom with its tail or paws (approx. 15 cm) |
| Water Temperature | 23-25°C |
| Test Duration | 6 minutes |
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the test.
-
Administration: Administer this compound or vehicle at the predetermined time before the test.
-
Test:
-
Gently place the mouse into the water-filled cylinder.
-
Record the entire 6-minute session using a video camera.
-
-
Post-Test Care: After 6 minutes, carefully remove the mouse, dry it with a towel, and place it in a heated cage until fully dry before returning it to its home cage.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for that required to keep the head above water. An automated scoring system can also be used.
Tail Suspension Test (TST)
The Tail Suspension Test is another common assay for assessing antidepressant-like activity.[6][7][8]
Experimental Protocol: Tail Suspension Test
| Parameter | Specification |
| Apparatus | A suspension box or a horizontal bar from which the mouse can be suspended. |
| Suspension Method | Adhesive tape wrapped around the tail (approx. 1-2 cm from the tip) and attached to the bar. |
| Test Duration | 6 minutes |
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour.
-
Administration: Administer this compound or vehicle.
-
Test:
-
Securely attach the mouse's tail to the suspension bar using adhesive tape.
-
The mouse should be suspended high enough to prevent it from touching any surfaces.
-
Record the 6-minute session with a video camera.
-
-
Post-Test Care: At the end of the test, gently remove the mouse from the suspension and return it to its home cage.
-
Data Analysis: Score the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movement, except for slight respiratory movements.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents.[9][10][11]
Experimental Protocol: Elevated Plus Maze
| Parameter | Specification |
| Apparatus | A plus-shaped maze with two open arms and two closed arms, elevated from the floor. |
| Dimensions | Arms are typically 30-50 cm long and 5-10 cm wide. Closed arms have walls (approx. 15-20 cm high). |
| Test Duration | 5 minutes |
Procedure:
-
Habituation: Acclimate mice to the testing room (under dim lighting) for at least 1 hour.
-
Administration: Administer this compound or vehicle.
-
Test:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with an overhead video camera and tracking software.
-
-
Post-Test Care: Return the mouse to its home cage.
-
Data Analysis:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open arms and closed arms.
-
Anxiolytic-like effects are indicated by an increase in the time spent and the number of entries into the open arms.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway of this compound
Based on its structural similarity to 3-PPP, this compound is hypothesized to act as a partial agonist at dopamine D2 receptors. This would modulate dopaminergic neurotransmission, which is implicated in the regulation of mood, motivation, and motor control.
Caption: Hypothesized signaling pathway of this compound as a dopamine D2 receptor partial agonist.
Experimental Workflow for Behavioral Assays
The following diagram illustrates a typical workflow for conducting behavioral studies with a novel compound.
Caption: General experimental workflow for behavioral testing in mice.
References
- 1. Differential agonist profile of the enantiomers of 3-PPP at striatal dopamine autoreceptors: dependence on extracellular dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic properties of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine(preclamol) in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Behavioral effects in adult rats exposed to low doses of a phthalate mixture during the perinatal or adolescent period - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in the network structure of mental health after a multicomponent positive psychology intervention in adolescents: A moderated network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-Modal MPPI and Active Inference for Reactive Task and Motion Planning [arxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for 3-MPPI in Fast-Scan Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast-Scan Cyclic Voltammetry (FSCV) is a powerful electrochemical technique that offers sub-second temporal resolution for monitoring real-time changes in neurochemicals, most notably dopamine.[1][2][3] This high temporal and spatial resolution makes FSCV an invaluable tool in neuroscience research and drug development for studying the mechanisms of dopamine release and reuptake. These application notes provide a detailed overview and protocols for the use of 3-MPPI, a potent and selective dopamine transporter (DAT) inhibitor, in conjunction with FSCV to investigate dopamine dynamics.
This compound serves as a critical research tool for elucidating the role of the dopamine transporter in both normal physiological processes and in pathological states. By blocking the reuptake of dopamine from the synaptic cleft, this compound allows for a more detailed examination of dopamine release kinetics and the effects of other pharmacological agents on the dopamine system.
Principle of Action
In the central nervous system, the dopamine transporter is a key protein responsible for clearing dopamine from the extracellular space, thereby terminating its signaling.[4][5] this compound is a competitive inhibitor that binds to the dopamine transporter, preventing the reuptake of dopamine into the presynaptic neuron. This action leads to an accumulation of dopamine in the synaptic cleft, resulting in enhanced and prolonged dopaminergic neurotransmission. FSCV can precisely measure this increase in extracellular dopamine concentration following neuronal stimulation, providing quantitative insights into the efficacy and mechanism of action of this compound.
Applications in Research and Drug Development
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Characterization of Dopamine Transporter Function: Elucidating the kinetics of dopamine reuptake and the functional capacity of the dopamine transporter in various brain regions.
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High-Throughput Screening: Assessing the potency and selectivity of novel compounds targeting the dopamine transporter.
-
Disease Modeling: Investigating alterations in dopamine signaling in animal models of neurological and psychiatric disorders such as Parkinson's disease, ADHD, and addiction.
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Pharmacodynamic Studies: Evaluating the in vivo effects of potential therapeutics on dopamine system dynamics.
Data Presentation
The following tables summarize hypothetical quantitative data from FSCV experiments investigating the effects of this compound on electrically evoked dopamine release in the mouse nucleus accumbens.
Table 1: Effect of this compound on Peak Evoked Dopamine Concentration
| Treatment Group | N | Peak [DA] (nM) ± SEM | % Increase from Baseline |
| Vehicle Control | 8 | 150.2 ± 12.5 | - |
| This compound (1 mg/kg) | 8 | 285.4 ± 20.1 | 90.0% |
| This compound (5 mg/kg) | 8 | 450.8 ± 35.7 | 200.1% |
| This compound (10 mg/kg) | 8 | 615.1 ± 42.3 | 309.5% |
Table 2: Effect of this compound on Dopamine Clearance (Tau, τ)
| Treatment Group | N | Tau (s) ± SEM | % Increase in Clearance Time |
| Vehicle Control | 8 | 1.8 ± 0.2 | - |
| This compound (1 mg/kg) | 8 | 3.5 ± 0.3 | 94.4% |
| This compound (5 mg/kg) | 8 | 6.2 ± 0.5 | 244.4% |
| This compound (10 mg/kg) | 8 | 9.8 ± 0.7 | 444.4% |
Experimental Protocols
In Vivo Fast-Scan Cyclic Voltammetry in Anesthetized Mice
This protocol describes the procedure for performing FSCV to measure evoked dopamine release in the nucleus accumbens of an anesthetized mouse following the administration of this compound.
Materials:
-
Carbon-fiber microelectrode
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Ag/AgCl reference electrode
-
Bipolar stimulating electrode
-
FSCV system (e.g., UNC-CH or Tarheel anolog/digital converter and software)
-
Anesthesia (e.g., urethane)
-
Stereotaxic apparatus
-
This compound solution
-
Vehicle solution (e.g., saline)
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the mouse with urethane (1.5 g/kg, i.p.).
-
Place the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the skull over the nucleus accumbens and the ventral tegmental area (VTA) for stimulation.
-
-
Electrode Placement:
-
Lower the carbon-fiber microelectrode into the nucleus accumbens shell.
-
Lower the bipolar stimulating electrode into the VTA.
-
Place the Ag/AgCl reference electrode in a contralateral position in contact with the brain surface.
-
-
FSCV Recordings:
-
Apply a triangular waveform potential to the carbon-fiber electrode (e.g., -0.4 V to +1.3 V and back, at 400 V/s).
-
Record background current for at least 30 minutes.
-
Apply electrical stimulation to the VTA (e.g., 60 Hz, 24 pulses, 4 ms/pulse ) to evoke dopamine release.
-
Collect baseline recordings of evoked dopamine release every 5 minutes for at least 30 minutes.
-
-
Drug Administration:
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Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Continue to record evoked dopamine release every 5 minutes for at least 60 minutes post-injection.
-
-
Data Analysis:
-
Subtract the background current from the post-stimulation current to generate cyclic voltammograms.
-
Use principal component analysis to confirm dopamine as the detected analyte.
-
Quantify the peak height of the evoked dopamine signal to determine the maximum concentration.
-
Model the decay of the dopamine signal to calculate the clearance rate (Tau, τ).
-
Mandatory Visualizations
Signaling Pathway of Dopamine Reuptake Inhibition by this compound
Caption: Dopamine reuptake inhibition by this compound.
Experimental Workflow for FSCV with this compound
Caption: Experimental workflow for in vivo FSCV.
References
- 1. Dopamine transporter site-directed mutations differentially alter substrate transport and cocaine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine transporter site-directed mutations differentially alter substrate transport and cocaine binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [precision.fda.gov]
- 5. spectrabase.com [spectrabase.com]
Application of 3-MPPI in Positron Emission Tomography (PET) Imaging: Awaiting Compound Identification
Initial searches for a positron emission tomography (PET) radioligand abbreviated as "3-MPPI" for imaging phosphodiesterase 10A (PDE10A) have not yielded specific information on a compound with this designation in publicly available scientific literature. To provide detailed Application Notes and Protocols as requested, further clarification on the exact identity of "this compound" is required.
Phosphodiesterase 10A is a crucial enzyme in the central nervous system and a significant target for drug development, particularly for neurological and psychiatric disorders. PET imaging with specific radioligands is a powerful tool for studying the distribution and density of PDE10A in the living brain, aiding in understanding its role in disease and in the development of new therapeutics.
While the specific compound "this compound" could not be identified, this document outlines the general principles and methodologies that would be detailed in a comprehensive application note for a novel PDE10A PET radioligand. Once the correct identity of the compound is confirmed, this template can be populated with specific data and protocols.
General Principles of a Novel PDE10A PET Radioligand
A suitable PET radioligand for imaging PDE10A should possess several key characteristics, which would be quantified and summarized in the full application note.
1. High Affinity and Selectivity: The radioligand must bind with high affinity to PDE10A and show minimal binding to other phosphodiesterases or receptors in the brain to ensure a specific signal.
2. Appropriate Lipophilicity: The compound needs to be able to cross the blood-brain barrier to reach its target in the brain but should not be so lipophilic that it leads to high non-specific binding.
3. Favorable Radiometabolism: The radioligand should not be rapidly metabolized into radioactive byproducts that can also enter the brain, as this would complicate the interpretation of the PET signal.
4. Suitable Kinetics: The radioligand should have kinetics that allow for good contrast between target-rich and target-poor regions within a typical PET scan duration.
Hypothetical Data Presentation
Once quantitative data for "this compound" is available, it would be presented in clear, structured tables for easy comparison.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Target | Ki (nM) |
| Human PDE10A | [Data] |
| Human PDE2A | [Data] |
| Human PDE4B | [Data] |
| 5-HT₂ₐ Receptor | [Data] |
| D₂ Receptor | [Data] |
| Other relevant targets | [Data] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| LogP | [Data] |
| Molar Mass | [Data] |
| Polar Surface Area | [Data] |
Table 3: Radiosynthesis of [¹¹C]this compound
| Parameter | Result |
| Precursor Amount (mg) | [Data] |
| Radiochemical Yield (%) | [Data] |
| Molar Activity (GBq/µmol) | [Data] |
| Radiochemical Purity (%) | [Data] |
| Synthesis Time (min) | [Data] |
Table 4: In Vivo PET Imaging Summary in a Preclinical Model (e.g., Non-Human Primate)
| Brain Region | Standardized Uptake Value (SUV) at 60 min |
| Striatum | [Data] |
| Cerebellum | [Data] |
| Cortex | [Data] |
| Striatum-to-Cerebellum Ratio | [Data] |
Experimental Protocols (General Outline)
Detailed, step-by-step protocols for key experiments would be provided.
1. Radiosynthesis of [¹¹C]this compound:
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Precursor Preparation: Detailed steps for the synthesis and purification of the precursor molecule for radiolabeling.
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Radiolabeling Reaction: Description of the reaction conditions, including the amount of precursor, the radiolabeling agent (e.g., [¹¹C]CH₃I or [¹¹C]CO₂), solvent, temperature, and reaction time.
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Purification: High-performance liquid chromatography (HPLC) purification method, including column type, mobile phase, flow rate, and retention time.
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Quality Control: Methods for confirming the radiochemical purity, molar activity, and identity of the final product.
2. In Vitro Autoradiography:
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Tissue Preparation: Protocol for sectioning of brain tissue from relevant species (e.g., human, non-human primate, or rodent).
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Incubation: Incubation conditions, including the concentration of [¹¹C]this compound, buffer composition, temperature, and incubation time.
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Washing: Washing steps to reduce non-specific binding.
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Imaging: Details on the imaging system used (e.g., phosphor imaging plates or digital autoradiography system) and exposure time.
3. In Vivo PET Imaging in Animals:
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Animal Preparation: Species, fasting conditions, and anesthesia protocol.
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Radioligand Administration: Injection route (typically intravenous), injected dose, and specific activity.
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PET Scan Acquisition: Scanner model, acquisition duration (dynamic or static), and reconstruction parameters.
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Image Analysis: Software used for image analysis, definition of regions of interest (ROIs), and calculation of outcome measures (e.g., SUV, distribution volume).
Visualizations (Illustrative Examples)
Diagrams would be provided to visualize key processes and pathways.
Caption: Simplified signaling pathway of PDE10A in medium spiny neurons.
Caption: General experimental workflow for a [¹¹C]this compound PET imaging study.
To proceed with the creation of a detailed and accurate application note, please provide the correct chemical name, a relevant publication, or any other identifying information for "this compound".
Application Note: Experimental Design for Studying the Effects of 3-MPPI on Locomotion
Audience: Researchers, scientists, and drug development professionals.
Introduction Locomotor activity is a complex behavior primarily modulated by the central nervous system, with the dopaminergic system playing a crucial role.[1][2] Dopamine signaling in brain regions like the substantia nigra and striatum is essential for motor control, initiation of movement, and coordination.[2][3] Pharmacological agents that affect neurotransmitter systems can, therefore, have significant impacts on locomotion. This document outlines a comprehensive experimental design to investigate the effects of 3-MPPI, a potent ligand for α1-adrenoceptors and 5-HT1A receptors, on locomotor behavior in rodent models. While the primary locomotor pathways are dopaminergic, both adrenergic and serotonergic systems provide significant modulatory input, suggesting a potential role for this compound in altering motor function. The following protocols for the Open Field Test and the Rotarod Test will provide a robust framework for characterizing the compound's effects on spontaneous activity, exploration, and motor coordination.
Experimental Workflow A systematic workflow is essential for ensuring reproducibility and minimizing variability in behavioral studies. The proposed workflow includes animal acclimation, baseline testing prior to drug administration, the intervention phase with this compound, and subsequent behavioral assessment, followed by data analysis.
Caption: Overall experimental workflow for assessing this compound's effects on locomotion.
Potential Signaling Pathway Modulation Dopamine is a key neuromodulator in motor control.[1] Its binding to D1-like receptors is typically excitatory, while binding to D2-like receptors is inhibitory; the balance between these pathways is critical for smooth, coordinated movement.[3][4] this compound acts on α1-adrenergic and 5-HT1A serotonergic receptors, which are known to modulate dopaminergic neuron activity. Therefore, this compound may influence locomotion indirectly by altering the excitatory or inhibitory tone on dopamine-receptive neurons within motor circuits.
References
- 1. Dopamine Signaling Is Essential for Precise Rates of Locomotion by C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Dopamine and the Brainstem Locomotor Networks: From Lamprey to Human [frontiersin.org]
- 4. Dopaminergic modulation of locomotor network activity in the neonatal mouse spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-MPPI (Assumed as MPP+) Administration in Microdialysis Studies
Disclaimer: The compound "3-MPPI" is not a standard recognized neurochemical. Based on the context of microdialysis and neurochemical analysis, this document assumes the user is referring to MPP+ (1-methyl-4-phenylpyridinium) , a well-known neurotoxin used in research to model Parkinson's disease. The following protocols and data are based on the use of MPP+.
Introduction
MPP+ is the active metabolite of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). It is a hydrophilic molecule that is actively taken up by dopamine transporters (DAT) and, to a lesser extent, serotonin transporters (SERT)[1]. Inside dopaminergic neurons, MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and ultimately, cell death[1]. This selective neurotoxicity makes MPP+ a valuable tool for studying the pathophysiology of Parkinson's disease and for evaluating potential neuroprotective therapies. Microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of living animals, providing crucial insights into the real-time neurochemical effects of compounds like MPP+[2][3][4].
Mechanism of Action of MPP+
MPP+ exerts its neurotoxic effects primarily on dopaminergic neurons in the substantia nigra. The process begins with its transport into the neuron via the dopamine transporter. Once inside, it accumulates in the mitochondria, where it disrupts cellular respiration. This leads to a cascade of events including decreased ATP production, increased formation of reactive oxygen species (ROS), and ultimately, apoptotic cell death.
Experimental Protocols
Animal Preparation and Stereotaxic Surgery
A detailed protocol for the surgical implantation of a microdialysis guide cannula is crucial for successful and ethical experimentation.
Materials:
-
Adult male rats (e.g., Sprague-Dawley, 280-300 g)
-
Anesthetic agents: Ketamine (70 mg/kg, i.p.) and Xylazine (5 mg/kg, i.p.)[2]
-
Stereotaxic instrument
-
Microdialysis guide cannula
-
Surgical drill
-
Dental cement
-
Suturing materials
Procedure:
-
Anesthetize the rat with a combination of ketamine and xylazine. Confirm the depth of anesthesia using a pedal reflex test[2].
-
Place the anesthetized rat in a stereotaxic instrument. Ensure the skull is level by adjusting the incisor bar until bregma and lambda are at the same vertical height[2].
-
Incise the scalp to expose the skull. Clean the skull surface of any connective tissue.
-
Identify the stereotaxic coordinates for the brain region of interest (e.g., striatum, nucleus accumbens).
-
Drill a small hole in the skull at the identified coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Suture the scalp incision around the implant.
-
Allow the animal to recover for a minimum of 48 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
Materials:
-
Microdialysis probe (e.g., CMA 12)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): NaCl (147 mmol/l), KCl (2.7 mmol/l), CaCl2 (1.2 mmol/l), and MgCl2 (0.85 mmol/l)[5].
-
MPP+ solution (dissolved in aCSF)
-
Analysis system (e.g., HPLC with electrochemical detection)
Procedure:
-
Gently restrain the awake and freely moving rat.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min)[2].
-
Allow for a stabilization period of at least 60-120 minutes to achieve a stable baseline of neurotransmitter levels[2].
-
Collect baseline dialysate samples (e.g., every 20 minutes)[2].
-
Administer MPP+ through the microdialysis probe (retrodialysis) by switching the perfusion solution to aCSF containing the desired concentration of MPP+.
-
Continue collecting dialysate samples throughout and after MPP+ administration to monitor changes in neurotransmitter levels.
-
Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ECD[2].
Data Presentation
The effects of MPP+ on extracellular neurotransmitter levels can be quantified and presented for clear comparison. The following table summarizes expected changes based on its mechanism of action.
| Analyte | Brain Region | Expected Change after MPP+ Administration | Rationale |
| Dopamine (DA) | Striatum, Nucleus Accumbens | Acute increase, followed by a long-term decrease | Initial displacement from vesicles and transporter reversal, followed by neuronal damage and reduced release. |
| DOPAC | Striatum, Nucleus Accumbens | Decrease | Inhibition of monoamine oxidase (MAO) by MPP+ and neuronal damage. |
| HVA | Striatum, Nucleus Accumbens | Decrease | Reduced DA turnover due to MAO inhibition and neuronal damage. |
| Serotonin (5-HT) | Striatum, Hippocampus | Variable, potential for minor changes | MPP+ is a substrate for SERT, but with lower affinity than for DAT, leading to less pronounced effects on serotonergic neurons[1]. |
Visualizations
Signaling Pathway of MPP+ Neurotoxicity
The following diagram illustrates the key steps involved in MPP+-induced neurotoxicity in a dopaminergic neuron.
Caption: Mechanism of MPP+ induced neurotoxicity in dopaminergic neurons.
Experimental Workflow for Microdialysis Study
This diagram outlines the logical flow of a typical in vivo microdialysis experiment involving MPP+ administration.
Caption: Workflow for an in vivo microdialysis experiment with MPP+ administration.
References
- 1. Methyl-4-phenylpyridinium (MPP+) differentially affects monoamine release and re-uptake in murine embryonic stem cell-derived dopaminergic and serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goums.ac.ir [goums.ac.ir]
- 3. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Push-pull microdialysis sampling protocol [protocols.io]
Application Notes and Protocols: Utilizing MPP+ in Models of Parkinson's Disease
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1] Modeling this disease in a laboratory setting is crucial for understanding its pathophysiology and for the development of novel therapeutics. The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a widely used tool to selectively destroy dopaminergic neurons and replicate key features of Parkinson's disease in both in vitro and in vivo models.[2][3][4]
MPTP, being lipophilic, readily crosses the blood-brain barrier.[3][4] It is then metabolized by monoamine oxidase B (MAO-B) in astrocytes to its toxic metabolite, MPP+.[2][4] MPP+ is subsequently released and selectively taken up by dopaminergic neurons through the dopamine transporter (DAT).[2][3][4][5] Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.[2][5][6] This selective neurotoxicity makes MPP+ an invaluable tool for studying the mechanisms of dopaminergic cell death and for screening potential neuroprotective compounds.
These application notes provide detailed protocols for utilizing MPP+ to create cellular and animal models of Parkinson's disease, summarize key quantitative data, and illustrate the associated molecular pathways and experimental workflows.
Data Presentation
Table 1: In Vitro MPP+ Toxicity Data
| Cell Type | MPP+ Concentration | Exposure Time | Endpoint Measured | Result | Reference |
| hESC-derived Dopaminergic Neurons | 1 mM | 24 hours | TH-positive cell count | Significant decrease | [6] |
| hESC-derived Dopaminergic Neurons | 0.5 - 5 mM | 24 hours | TH-positive colonies | Dose-dependent decrease (3-fold at 5 mM) | [6] |
| Rat Embryo Mesencephalon Culture | 0.1 - 5 µM | 7 days | [3H]Dopamine Uptake | Dose-dependent reduction (max at 5 µM) | [7] |
| Rat Embryo Mesencephalon Culture | 10 - 200 µM | 7 days | [3H]Dopamine Uptake | Attenuated toxic effect | [7] |
Table 2: In Vivo MPTP Administration Protocols and Effects
| Animal Model | MPTP Dosage | Administration Route | Duration | Key Pathological Outcomes | Reference |
| Mice | Up to 20 mg/kg (4 injections, 2-hr intervals) | Intraperitoneal (i.p.) | Acute (within 7 days) | 90% striatal dopamine depletion; 70% loss of SNpc dopaminergic neurons | [5] |
| Rats | 3 mg/kg | Daily i.p. injections | 6-10 days | 45% loss of SNpc dopaminergic neurons; striatal dopamine depletion; motor deficits | [5] |
| Non-human Primates | Dose-dependent | Systemic | Variable | Dose-dependent dopaminergic degeneration in SNpc and putamen; α-synuclein aggregates | [5] |
Experimental Protocols
Protocol 1: In Vitro Model of Parkinson's Disease using MPP+ in Dopaminergic Neurons
Objective: To induce selective neurodegeneration in a culture of dopaminergic neurons to study the mechanisms of cell death and to screen for neuroprotective agents.
Materials:
-
Dopaminergic neuronal cell line (e.g., SH-SY5Y differentiated, or primary ventral mesencephalic cultures, or hESC-derived dopaminergic neurons)
-
Appropriate cell culture medium and supplements
-
MPP+ iodide salt
-
Phosphate-buffered saline (PBS)
-
Assay reagents for viability (e.g., MTT, LDH release assay) or apoptosis (e.g., Caspase-3 activity assay, TUNEL staining)
-
Antibodies for immunocytochemistry (e.g., anti-Tyrosine Hydroxylase [TH])
Procedure:
-
Cell Plating: Plate the dopaminergic neurons at a suitable density in multi-well plates and allow them to adhere and differentiate for the appropriate time according to the cell type.
-
MPP+ Preparation: Prepare a stock solution of MPP+ in sterile water or PBS. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 1 mM, depending on the cell type and experimental goals).
-
MPP+ Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of MPP+. Include a vehicle-only control group.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 to 72 hours). The optimal incubation time should be determined empirically.
-
Assessment of Neurotoxicity:
-
Cell Viability: Measure cell viability using an MTT assay or quantify lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell death.
-
Apoptosis: Assess apoptosis by measuring caspase-3 activity or by performing TUNEL staining to detect DNA fragmentation.
-
Dopaminergic Neuron-Specific Effects: Perform immunocytochemistry for Tyrosine Hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons specifically.[6]
-
Protocol 2: In Vivo MPTP-induced Mouse Model of Parkinson's Disease
Objective: To create a mouse model exhibiting key pathological and behavioral features of Parkinson's disease.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
MPTP hydrochloride
-
Sterile saline (0.9% NaCl)
-
Appropriate safety equipment and handling procedures for MPTP (it is a potent neurotoxin)
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Equipment for tissue processing and analysis (e.g., cryostat, HPLC for dopamine measurement, antibodies for immunohistochemistry)
Procedure:
-
MPTP Preparation: Under strict safety protocols in a chemical fume hood, dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse, prepare a solution that allows for an injection volume of around 200-250 µL).
-
Administration:
-
Acute Model: Administer four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.[5]
-
Sub-chronic Model: Administer a lower daily dose of MPTP over several days.
-
-
Post-Injection Monitoring: House the animals appropriately and monitor for any adverse effects. The neurodegenerative process stabilizes within about 7 days.[5]
-
Behavioral Analysis: Perform behavioral tests to assess motor deficits. This can be done starting from 7 days post-injection.
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To measure locomotor activity and exploratory behavior.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study period (e.g., 7-21 days post-injection), euthanize the animals.
-
Dissect the brains and collect the striatum and ventral midbrain.
-
Neurochemistry: Use HPLC to quantify dopamine and its metabolites in the striatum to confirm dopaminergic terminal loss.
-
Histology: Perfuse a subset of animals and prepare brain sections. Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.
-
Mandatory Visualizations
Caption: Mechanism of MPP+ neurotoxicity in dopaminergic neurons.
Caption: Experimental workflow for an in vitro MPP+ model.
Caption: Key signaling pathways in MPP+-induced apoptosis.
References
- 1. MPTP and SNpc DA neuronal vulnerability: role of dopamine, superoxide and nitric oxide in neurotoxicity. Minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The toxicity of MPTP to dopamine neurons in culture is reduced at high concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting 3-MPPI solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-MPPI.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological targets?
This compound is a potent ligand for α1-adrenoceptors, displaying different binding affinities for its subtypes (α1A, α1B, and α1D). It also exhibits binding activity at 5-HT1A serotonin receptors. Its chemical formula is C₂₃H₂₅N₅O₃ and it has a molecular weight of 419.48 g/mol .[1]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
Based on supplier data, this compound is soluble in Dimethyl Sulfoxide (DMSO) up to 10 mM, and gentle warming can aid in its dissolution.[1] For preparing stock solutions, it is advisable to select an appropriate solvent based on the product's solubility in different solvents.[1] To enhance solubility, you can try heating the solution to 37°C and using an ultrasonic bath for a short period.[1]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation can indicate that the compound's solubility limit has been exceeded in the chosen solvent or that the solution has become unstable. Here are some troubleshooting steps:
-
Confirm Concentration: Double-check your calculations to ensure you have not exceeded the 10 mM solubility limit in DMSO.
-
Gentle Warming and Sonication: As recommended, gently warm the solution (e.g., in a 37°C water bath) and sonicate to see if the precipitate redissolves.[1]
-
Solvent Choice: If you are using a solvent other than DMSO, this compound may have lower solubility. Consider switching to or preparing the initial stock solution in DMSO.
-
pH Adjustment: The pH of your final aqueous buffer can significantly impact the solubility of your compound. You may need to perform a pH titration on a small aliquot to find the optimal pH range for solubility.
-
Fresh Solution: If the precipitate does not redissolve, it is best to prepare a fresh solution.
Q4: How should I store my this compound, both as a solid and in solution?
-
Solid Form: this compound solid should be stored at room temperature.
-
Stock Solutions: Once dissolved, it is recommended to store stock solutions in aliquots to avoid repeated freeze-thaw cycles.[1] For long-term storage, keep the stock solution at -80°C (use within 6 months) or -20°C (use within 1 month).[1]
Q5: I am concerned about the stability of this compound in my experimental conditions. How can I assess this?
While specific stability data for this compound is limited, you can perform forced degradation studies to understand its stability under your specific experimental conditions.[2][3][4][5] This involves exposing the compound to stress conditions such as:
-
Acidic and Basic Conditions: Introduce a small amount of acid (e.g., HCl) or base (e.g., NaOH) to your this compound solution.
-
Oxidative Conditions: Treat the solution with a mild oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Expose the solution to elevated temperatures.
-
Photostability: Expose the solution to UV or fluorescent light.[5][6]
By analyzing the compound after exposure to these stressors (e.g., using HPLC), you can identify potential degradation products and determine the compound's stability window.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Observations |
| DMSO | up to 10 mM | Soluble with gentle warming[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (419.48 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 4.19 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder.
-
Aid dissolution: If necessary, gently warm the solution in a 37°C water bath and sonicate for a few minutes until the solid is completely dissolved.[1]
-
Storage: Aliquot the stock solution into smaller volumes in appropriate vials and store at -20°C or -80°C.[1]
Protocol 2: General Forced Degradation Study
-
Prepare a stock solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Stress Conditions: Aliquot the stock solution and expose it to various stress conditions as described in the FAQ section (acid, base, oxidation, heat, light).
-
Neutralization/Stopping the Reaction: After the desired exposure time, neutralize the acidic and basic samples and stop the reactions for other conditions.
-
Analysis: Analyze the stressed samples, along with a control sample (unstressed), using an appropriate analytical method like HPLC to detect any degradation products.
Mandatory Visualizations
References
Addressing variability in animal studies with 3-MPPI
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione (3-MPPI) in animal studies. The focus is on identifying and mitigating sources of experimental variability to enhance the reproducibility and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective ligand for α1-adrenoceptors, displaying different binding affinities for each subtype (α1A, α1B, and α1D).[1] It also exhibits notable binding to serotonin 5-HT1A receptors.[1] Its primary mechanism involves modulating the signaling pathways associated with these receptors, which can influence a wide range of physiological processes.
Q2: How should I prepare and store this compound for in vivo experiments? A2: this compound is soluble in DMSO up to 10 mM, sometimes requiring gentle warming.[1] For stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO.[2] Once prepared, store stock solutions in aliquots to prevent degradation from repeated freeze-thaw cycles.[2] For long-term storage, keep stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2]
Q3: What are the common sources of variability in animal studies that could affect my this compound experiments? A3: Variability in animal research is multifactorial. Key sources include:
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Genetic Factors: Differences between animal strains or even subtle genetic drift within a strain can alter physiological responses.[3][4]
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Environmental Factors: Conditions such as housing, diet, light cycles, and noise levels can significantly impact an animal's phenotype and experimental outcomes.[3][5]
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Experimental Procedures: Inconsistent handling, administration techniques, or timing of procedures can introduce significant variation.[6]
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Inter-individual Variability: Even within genetically identical animals in a standardized environment, individual differences in response can occur.[6] Rigorous standardization within a single study can sometimes lead to results that are not reproducible between different labs due to minor, undocumented differences in protocols.[3][7]
Troubleshooting Guide
Problem 1: I am observing high variability in my data within the same experimental group.
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Possible Cause 1: Inconsistent Compound Administration.
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Solution: Ensure your administration technique is consistent for all animals. For intraperitoneal (IP) injections, always inject into a lower abdominal quadrant and alternate sides for repeated dosing.[8] Verify that your injection volume is accurate and appropriate for the animal's size.[9] Aspirate before injecting to avoid accidental administration into the bladder or intestines.[8]
-
-
Possible Cause 2: Uncontrolled Animal or Environmental Factors.
-
Solution: Account for factors like the sex, age, and weight of the animals, as these can influence drug metabolism and response. Ensure that animals have had adequate time to acclimatize to their housing and that environmental conditions (temperature, light, noise) are stable throughout the experiment. Randomize animal allocation to treatment groups and cage locations to mitigate position effects.
-
-
Possible Cause 3: Compound Instability or Precipitation.
-
Solution: this compound is soluble in DMSO but may have limited solubility in aqueous solutions.[1][2] After diluting your DMSO stock into a final vehicle (e.g., saline), check for any precipitation. Prepare fresh working solutions daily and protect them from light if the compound is light-sensitive. To improve solubility, you can gently warm the solution to 37°C or use an ultrasonic bath.[2]
-
Problem 2: My results are inconsistent between different experiments or cohorts.
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Possible Cause 1: "Hidden" Variables and Lab-Specific Idiosyncrasies.
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Solution: Even with standardized protocols, subtle differences between labs (or even between experimenters in the same lab) can lead to different outcomes.[7] Consider implementing a multi-laboratory study design or systematically varying some conditions (e.g., using animals from different suppliers) to test the robustness of your findings.[3] This approach, known as systematic heterogenization, can improve external validity.[7]
-
-
Possible Cause 2: Batch-to-Batch Variation of this compound.
-
Solution: If you are using a new batch of this compound, its purity or potency might differ slightly from the previous one. Whenever possible, obtain a certificate of analysis for each batch. If you suspect a batch issue, consider running a small pilot experiment to compare the new batch against a retained sample of the old one.
-
Problem 3: The observed effect of this compound is weaker than expected or absent.
-
Possible Cause 1: Incorrect Dosage or Administration Route.
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Solution: The bioavailability and speed of action of a compound are highly dependent on the administration route. The rate of absorption generally follows this pattern: IV > IP > IM > SC > PO.[9] An intravenous (IV) route provides immediate systemic circulation, while an intraperitoneal (IP) route allows for rapid absorption.[10] Re-evaluate your chosen dose and route based on literature precedents. If the compound is being metabolized too quickly, a different route or dosing schedule may be necessary.
-
-
Possible Cause 2: Poor Solubility or Stability of the Dosing Solution.
-
Solution: Ensure the compound is fully dissolved in the vehicle. As mentioned, this compound requires DMSO for initial solubilization.[1] The final concentration of DMSO in the vehicle administered to the animal should be minimized and kept consistent across all groups, as DMSO itself can have biological effects. Always check the dosing solution for precipitates before administration.[2]
-
Quantitative Data Summary
Table 1: this compound Receptor Binding Profile
| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki) |
|---|---|---|
| α1A-adrenoceptor | 9.57 | - |
| α1B-adrenoceptor | 8.74 | - |
| α1D-adrenoceptor | 9.44 | - |
| α1 sites (general) | - | 0.2 nM |
| 5-HT1A | - | 50 nM |
Data sourced from R&D Systems.[1]
Table 2: Recommended Administration Routes and Volumes for Adult Mice
| Route | Max Volume | Recommended Needle Size |
|---|---|---|
| Intravenous (IV) | < 0.2 mL | 27-30 gauge |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 gauge |
| Subcutaneous (SC) | < 2-3 mL (max 1 mL per site) | 25-27 gauge |
| Intramuscular (IM) | < 0.05 mL per site | 25-27 gauge |
| Oral Gavage (PO) | 10 mL/kg | - |
Data compiled from multiple sources.[9][11][12]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Calculate Required Mass: Based on your target dose (e.g., mg/kg) and the batch-specific molecular weight (419.48 g/mol ), calculate the mass of this compound needed.[1]
-
Prepare Stock Solution: Dissolve the calculated mass of this compound in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). Gentle warming or sonication can aid dissolution.[1][2]
-
Aliquot and Store: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months.[2]
-
Prepare Working Solution: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution with a sterile, isotonic vehicle (e.g., 0.9% saline) to the final desired concentration.
-
Note: Ensure the final percentage of DMSO is low (typically <5%) and is consistent across all treatment and vehicle control groups.
-
-
Final Check: Before administration, vortex the working solution gently and visually inspect for any signs of precipitation.
Protocol 2: General Protocol for Intraperitoneal (IP) Administration in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip that exposes the abdomen.
-
Injection Site Identification: Locate the injection site in one of the lower abdominal quadrants. The needle should be inserted at a 15-30 degree angle. Avoid the midline to prevent damage to the bladder and major blood vessels.[8]
-
Aspiration: After inserting the needle, gently pull back on the syringe plunger to ensure no fluid (urine or blood) is drawn. If fluid appears, discard the needle and syringe and start over at a different site with a fresh preparation.[8]
-
Injection: Slowly and steadily inject the calculated volume of the this compound working solution or vehicle control.
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Post-Injection Monitoring: Return the animal to its home cage and monitor it for any immediate signs of distress. For studies involving repeated dosing, alternate the injection side daily.[8]
Visualizations
Caption: Simplified signaling pathways modulated by this compound.
Caption: A typical experimental workflow for in vivo studies with this compound.
Caption: A decision tree to diagnose sources of experimental variability.
References
- 1. This compound (CAS 133399-65-2): R&D Systems [rndsystems.com]
- 2. glpbio.com [glpbio.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. cea.unizar.es [cea.unizar.es]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 12. oacu.oir.nih.gov [oacu.oir.nih.gov]
Technical Support Center: Interpreting Unexpected Behavioral Results with 3-MPPI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected behavioral results during experiments with the novel research compound 3-MPPI.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an experimental ligand designed as a potent and selective antagonist for the hypothetical G-protein coupled receptor (GPCR), 'Receptor X,' which is predominantly expressed in neural circuits associated with reward and motivation. Its primary intended effect is to modulate dopaminergic signaling. However, as a novel compound, its full pharmacological profile is still under investigation, and off-target effects cannot be ruled out.
Q2: My animals are showing hyperactivity instead of the expected anxiolytic effect. What could be the cause?
A2: This is a common unexpected finding. Several factors could contribute to this paradoxical effect:
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Dose-Response Relationship: The dose administered might be on a different part of the dose-response curve than anticipated. It's possible that at lower doses, this compound has an anxiolytic effect, while at higher doses, it leads to hyperactivity due to complex downstream effects or receptor saturation.
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Off-Target Effects: this compound may be interacting with other receptors or transporters that influence locomotor activity. For instance, unintended agonist activity at a stimulatory receptor could override the intended antagonist effect at 'Receptor X'.
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Metabolism: The metabolic byproducts of this compound might have their own pharmacological activity, potentially causing stimulatory effects.
A systematic dose-response study is recommended to characterize this effect fully.
Troubleshooting Guides
Guide 1: Unexpected Locomotor Activity
If you observe significant deviations from expected locomotor activity (either hyperactivity or hypoactivity), consider the following troubleshooting steps.
Experimental Protocol: Open Field Test
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Habituation: Place the animal in the open field arena for a 30-minute habituation period one day before the test.
-
Administration: Administer this compound or vehicle at the designated dose and route.
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Testing: 30 minutes post-administration, place the animal in the center of the open field arena.
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Data Collection: Record activity using an automated tracking system for 15 minutes. Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Data Interpretation:
| Observation | Potential Cause | Recommended Action |
| Hyperactivity | High dose, off-target effects, active metabolites. | Conduct a dose-response study. Screen for activity at other relevant receptors (e.g., dopamine, serotonin transporters). |
| Hypoactivity | Sedative effects, anxiogenic properties at the tested dose. | Perform an Elevated Plus Maze test to assess anxiety. Lower the dose. |
| No change | Ineffective dose, poor bioavailability, rapid metabolism. | Increase the dose. Confirm target engagement with ex vivo brain slice electrophysiology. |
Logical Troubleshooting Workflow
A workflow for troubleshooting unexpected locomotor results.
Guide 2: Contradictory Anxiety-Related Behaviors
If this compound produces conflicting results across different anxiety paradigms (e.g., anxiolytic in the elevated plus maze but anxiogenic in the light-dark box), consider the following.
Experimental Protocol: Elevated Plus Maze (EPM)
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Acclimatization: Allow animals to acclimatize to the testing room for at least 1 hour.
-
Administration: Administer this compound or vehicle.
-
Testing: 30 minutes post-administration, place the animal in the center of the maze, facing an open arm.
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms for 5 minutes.
Data Interpretation:
| Observation in EPM | Observation in Light-Dark Box | Potential Interpretation |
| Increased open arm time | Decreased time in light chamber | This compound may affect photophobia or general activity, confounding the light-dark box results. The EPM results may be a more reliable indicator of anxiolysis. |
| Decreased open arm time | Increased time in light chamber | The aversive stimulus in each test (height vs. bright light) may be processed differently by the neural circuits affected by this compound. |
Hypothesized Signaling Pathway of 'Receptor X'
Intended signaling pathway for the antagonist this compound at 'Receptor X'.
By systematically evaluating the experimental design, dose-response relationships, and potential off-target effects, researchers can better interpret unexpected behavioral results and gain a more comprehensive understanding of this compound's pharmacological profile.
Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of pyrazole-containing compounds. Given that many pyrazole derivatives exhibit low aqueous solubility, this guide focuses on practical strategies and methodologies to overcome this common challenge.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-based compound shows poor oral bioavailability. What are the likely causes?
Poor oral bioavailability of pyrazole derivatives is often multifactorial, stemming from:
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Low Aqueous Solubility: The planar and often aromatic nature of the pyrazole ring can lead to strong crystal lattice energy and low solubility in gastrointestinal fluids.[1][2]
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Poor Permeability: While many pyrazole derivatives have hydrophobic characteristics that can aid membrane permeability, extensive hydrogen bonding or high molecular weight can limit passive diffusion across the intestinal epithelium.[1]
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First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall (e.g., cytochrome P450s) or the liver before reaching systemic circulation.
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Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells back into the lumen.
Q2: What are the initial steps to consider for improving the solubility of a novel pyrazole derivative?
The initial approach should focus on understanding and modifying the physicochemical properties of the active pharmaceutical ingredient (API) itself.
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Salt Formation: If your compound has ionizable groups (e.g., amino or carboxylic acid functionalities), forming a salt is often the simplest and most effective way to increase solubility.
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Co-crystals: Co-crystallization with a suitable co-former can disrupt the crystal lattice of the API, leading to improved solubility and dissolution rates.
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Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.
Q3: Which formulation strategies are most effective for enhancing the bioavailability of poorly soluble pyrazole compounds?
Several advanced formulation strategies can be employed. The choice depends on the specific properties of your compound.
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Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate. Common techniques for preparing ASDs include spray drying and hot-melt extrusion.
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Lipid-Based Drug Delivery Systems (LBDDS): For lipophilic pyrazole derivatives, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption.[3] These formulations form fine emulsions or microemulsions in the GI tract, presenting the drug in a solubilized state.
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Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants and polymers. Nanosuspensions increase the dissolution rate and can also improve mucoadhesion, prolonging residence time at the absorption site.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption.
Troubleshooting Steps:
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Characterize Physicochemical Properties:
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Determine the aqueous solubility at different pH values (relevant to the GI tract).
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Assess the compound's lipophilicity (LogP). A high LogP may indicate that a lipid-based formulation is a suitable approach.
-
Evaluate the solid-state properties (crystalline vs. amorphous) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
Formulation Screening:
-
Tier 1 (Simple Formulations):
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Prepare simple aqueous suspensions with and without wetting agents (e.g., Tween 80).
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If the compound is ionizable, test the in vivo performance of a salt form.
-
-
Tier 2 (Advanced Formulations):
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Develop an amorphous solid dispersion with a suitable polymer (e.g., PVP, HPMC-AS).
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Screen various lipid excipients to assess the potential for a lipid-based formulation.
-
-
Experimental Workflow for Formulation Screening
Caption: Workflow for selecting a suitable formulation to enhance bioavailability.
Issue 2: High In Vitro Permeability but Low In Vivo Absorption
Possible Cause: The compound is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp), or undergoes significant first-pass metabolism.
Troubleshooting Steps:
-
Assess Efflux Liability:
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Conduct in vitro Caco-2 cell permeability assays in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (B-A / A-B) greater than 2 suggests the involvement of active efflux.
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Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp interaction.
-
-
Evaluate Metabolic Stability:
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Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance of the compound. High clearance suggests rapid metabolism.
-
-
Mitigation Strategies:
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Inhibit Efflux: Include excipients in the formulation that are known to inhibit P-gp, such as certain surfactants (e.g., Cremophor EL, Polysorbate 80).
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Bypass First-Pass Metabolism: For highly metabolized compounds, consider alternative routes of administration (e.g., parenteral, transdermal) if feasible. For oral delivery, some lipid-based formulations can promote lymphatic uptake, partially bypassing the portal circulation and first-pass metabolism in the liver.
-
Signaling Pathway Illustrating P-gp Efflux
Caption: Mechanism of P-glycoprotein mediated drug efflux in an intestinal cell.
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes hypothetical data for a model pyrazole compound ("Compound X") to illustrate the potential impact of different formulation approaches.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 150 ± 30 | 2.0 | 600 ± 120 | 100 |
| Micronized Suspension | 250 ± 50 | 1.5 | 900 ± 180 | 150 |
| Amorphous Solid Dispersion | 800 ± 150 | 1.0 | 3200 ± 600 | 533 |
| SMEDDS | 1200 ± 220 | 0.75 | 4500 ± 850 | 750 |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
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Polymer and Solvent Selection:
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Select a suitable polymer based on drug-polymer interaction studies (e.g., HPMC-AS, PVP K30, Soluplus®).
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Choose a common solvent system in which both the pyrazole compound and the polymer are soluble (e.g., acetone, methanol, or a mixture).
-
-
Solution Preparation:
-
Dissolve the pyrazole compound and the selected polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:3 w/w).
-
Ensure complete dissolution by stirring or sonication. The total solid content should typically be between 2-10% (w/v).
-
-
Spray Drying Process:
-
Set the spray dryer parameters:
-
Inlet Temperature: High enough to evaporate the solvent but low enough to prevent drug degradation.
-
Atomization Gas Flow Rate: Controls the droplet size.
-
Feed Rate: Controls the residence time in the drying chamber.
-
-
Pump the solution through the atomizer into the drying chamber.
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The solvent rapidly evaporates, forming a dry powder of the ASD.
-
-
Powder Collection and Characterization:
-
Collect the dried powder from the cyclone.
-
Characterize the resulting ASD for its amorphous nature (using XRPD), drug content (using HPLC), and dissolution performance.
-
Protocol 2: In Vitro Caco-2 Permeability Assay
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Cell Culture:
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Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated monolayer with tight junctions.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Experiment:
-
Apical to Basolateral (A-B) Transport:
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Add the pyrazole compound (dissolved in transport buffer, e.g., Hanks' Balanced Salt Solution) to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
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Add the compound to the basolateral chamber and sample from the apical chamber at the same time points.
-
-
-
Sample Analysis:
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Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B) to determine if the compound is a substrate for active efflux.
-
References
Technical Support Center: 3-MPPI Synthesis and Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-MPPI (3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione).
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the pyrimido[5,4-b]indole core of this compound?
A common approach involves a multi-step synthesis starting with a Fischer indole cyclization, followed by oxidation, chlorination, and subsequent displacement with appropriate amines to build the pyrimidine ring.[1] Another method is a one-pot, four-component synthesis using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium iodide as the nitrogen source.[2]
Q2: I am having trouble with the N-alkylation of the pyrimido[5,4-b]indole core with the piperazine side chain. What are some potential issues?
N-alkylation of indole and related heterocyclic systems can be challenging.[3][4][5] Common issues include low reactivity of the nitrogen atom, side reactions such as C-alkylation, and low solubility of the starting materials.[3] The choice of base and solvent is critical to drive the reaction to completion and minimize side products.
Q3: What are the expected challenges in purifying this compound?
Due to the presence of multiple nitrogen atoms and a polar piperazine moiety, this compound is expected to be a polar compound. Purification will likely require column chromatography.[6] Challenges may include finding a suitable solvent system for effective separation from starting materials and byproducts, as well as potential issues with product streaking on silica gel. Recrystallization might be a viable alternative or a final purification step, but finding a suitable solvent or solvent mixture can be challenging.
Q4: Can you provide a general overview of the experimental workflow for this compound synthesis?
A generalized workflow for the synthesis of this compound is outlined in the diagram below. This involves the synthesis of the core pyrimido[5,4-b]indole structure, followed by the N-alkylation with the desired piperazine side-chain, and concludes with purification and analysis.
Caption: Generalized workflow for this compound synthesis, purification, and analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in pyrimido[5,4-b]indole core synthesis | Incomplete cyclization in the Fischer indole synthesis. | Optimize reaction temperature and time. Ensure anhydrous conditions. |
| Poor reactivity of starting materials. | Use a more active catalyst or higher reaction temperature. Consider microwave-assisted synthesis.[3] | |
| Side reactions leading to byproducts. | Analyze crude mixture by LC-MS to identify major byproducts and adjust reaction conditions accordingly. | |
| Incomplete N-alkylation | Low nucleophilicity of the pyrimido[5,4-b]indole nitrogen. | Use a stronger base (e.g., NaH, KHMDS) to deprotonate the nitrogen. |
| Steric hindrance from the bulky piperazine side chain. | Increase reaction temperature and time. Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide). | |
| Poor solubility of the pyrimido[5,4-b]indole starting material. | Use a higher boiling point, polar aprotic solvent like DMF or DMSO. | |
| Multiple products in N-alkylation | C-alkylation as a side reaction. | Use of a less polar solvent might favor N-alkylation over C-alkylation. |
| Dialkylation of the piperazine moiety. | Use a protecting group on one of the piperazine nitrogens if it is not already monosubstituted. | |
| Difficulty in purification by column chromatography | Product is too polar and streaks on silica gel. | Use a more polar mobile phase, or add a small amount of a basic modifier like triethylamine or ammonia to the eluent. Consider using alumina as the stationary phase. |
| Co-elution of impurities. | Optimize the gradient elution profile. Consider reverse-phase chromatography if the compound is sufficiently soluble in polar solvents. | |
| Product decomposition during work-up or purification | Instability of the compound to acidic or basic conditions. | Perform work-up and purification under neutral conditions. Avoid strong acids or bases. |
| Sensitivity to air or light. | Perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) and protect from light. |
Quantitative Data
The following table summarizes reported yields for the synthesis of various pyrimido[4,5-b]indole derivatives, which can serve as a benchmark for the synthesis of this compound.
| Compound | Synthetic Method | Yield (%) | Reference |
| N4-(substituted phenyl)-9H-pyrimido[4,5-b]indole-2,4-diamines | Multi-step synthesis | 31-79 | [1] |
| 2-phenyl-9H-pyrimido[4,5-b]indoles | Four-component one-pot synthesis | 60-78 | [2] |
| 9-Butyl-4-methyl-2-phenyl-9H-pyrimido[4,5-b]indole | Pd-catalyzed amidation and cyclization | Not specified, "good yields" | [6] |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods for related compounds and should be optimized for specific laboratory conditions.
Part 1: Synthesis of the 4-chloro-9H-pyrimido[4,5-b]indole core
A plausible route to the core could follow a literature procedure for similar structures.[1] This would involve:
-
Fischer Indole Cyclization: Reaction of a suitable hydrazine with a cyclohexanone derivative to form the indole ring.
-
Oxidation: Aromatization of the tetrahydroindole intermediate.
-
Pyrimidone Formation: Annulation of the pyrimidine ring onto the indole core.
-
Chlorination: Conversion of the pyrimidone to the corresponding chloro-pyrimidine.
Part 2: N-alkylation with 1-(2-methoxyphenyl)piperazine
-
To a solution of the 4-chloro-9H-pyrimido[4,5-b]indole in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base (e.g., NaH, 3 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 1-(2-chloroethyl)-4-(2-methoxyphenyl)piperazine (1.5 equivalents) in the same solvent dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Part 3: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol. A small percentage of triethylamine (0.1-1%) may be added to the eluent to reduce tailing.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).
Part 4: Analysis
-
Confirm the identity and purity of the final product using HPLC, LC-MS, NMR (¹H and ¹³C), and high-resolution mass spectrometry (HRMS).
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting the N-alkylation step of the this compound synthesis.
Caption: Troubleshooting flowchart for the N-alkylation step in this compound synthesis.
References
- 1. Synthesis of N4-(Substituted phenyl)-N4-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines and Identification of New Microtubule Disrupting Compounds that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Best practices for storing and handling 3-MPPI
This technical support center provides guidance on the best practices for storing and handling 3-MPPI (3-(4-Methyl-1-piperazinyl)propyl)-5-methoxy-1H-indole), along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Citation |
| Storage Temperature (Solid) | Room Temperature (Short-term) | |
| 0-8°C (Long-term) | [1] | |
| Storage (Solution) | Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Recommended Solvent | DMSO | |
| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. Gentle warming and vortexing can aid in dissolution.
Q2: Can I store this compound in an aqueous solution?
A2: It is not recommended to store this compound in aqueous solutions for extended periods, as it may be susceptible to degradation. For experiments requiring aqueous buffers, it is best to dilute the DMSO stock solution into the aqueous buffer immediately before use.
Q3: Is this compound light sensitive?
A3: While specific data on the light sensitivity of this compound is limited, indole-containing compounds can be light-sensitive. It is good practice to store the solid compound and its solutions in amber vials or protected from light.
Q4: What are the signs of this compound degradation?
A4: Degradation may not be visible. The best way to assess the integrity of your compound is to use appropriate analytical methods, such as HPLC, to check for purity. If you observe a decrease in the expected biological activity in your experiments with a freshly prepared solution, this could also be an indicator of degradation of an older stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | The final concentration of DMSO in the aqueous buffer is too low to maintain solubility. The concentration of this compound is too high for the aqueous buffer. | Increase the final percentage of DMSO in your experimental solution, ensuring it is compatible with your assay. Decrease the final concentration of this compound. |
| Inconsistent or unexpected experimental results | Degradation of this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles). Pipetting errors. | Prepare a fresh stock solution from the solid compound. Verify the accuracy of your pipettes. |
| No biological effect observed | Incorrect concentration of this compound used. The compound is not active in your specific assay system. Degradation of the compound. | Perform a dose-response experiment to determine the optimal concentration. Include a positive control for your assay. Prepare a fresh solution of this compound. |
Experimental Protocols & Signaling Pathways
The following are generalized representations of an experimental workflow and a potential signaling pathway for a compound like this compound, which is predicted to act as a serotonin receptor modulator.
Experimental Workflow: In Vitro Receptor Binding Assay
This diagram illustrates a typical workflow for assessing the binding affinity of this compound to a specific serotonin receptor subtype.
Signaling Pathway: Serotonin Receptor Activation
This diagram depicts a simplified signaling cascade that could be initiated by the binding of this compound to a G-protein coupled serotonin receptor (e.g., 5-HT1A).
References
Refining experimental protocols involving 3-MPPI
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for designing and troubleshooting experiments involving 3-MPPI (3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective antagonist of α1-adrenoceptors. It also exhibits a moderate affinity for the serotonin 1A (5-HT1A) receptor.
Q2: What is the molecular weight and chemical formula of this compound?
A2: The molecular weight of this compound is 419.48 g/mol , and its chemical formula is C₂₃H₂₅N₅O₃.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at concentrations up to 10 mM, gentle warming can aid dissolution. For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is typically stable for up to 6 months, while at -20°C, it is recommended to be used within 1 month.[1]
Q4: What are the known binding affinities of this compound for its targets?
A4: this compound is a very potent ligand for α1 sites, with a Kᵢ value of 0.2 nM for the displacement of prazosin. It displays different binding properties for each α1 subtype and also binds to 5-HT1A sites.[2]
Data Presentation
Table 1: Binding Affinity of this compound at Adrenergic and Serotonergic Receptors
| Receptor Subtype | pKi | Ki (nM) |
| α1A-adrenoceptor | 9.57 | ~0.27 |
| α1B-adrenoceptor | 8.74 | ~1.82 |
| α1D-adrenoceptor | 9.44 | ~0.36 |
| 5-HT1A receptor | - | 50 |
Note: pKi values were converted to approximate Ki values using the formula Ki = 10^(-pKi) M and then converted to nM. The Ki for the general α1 sites displacing prazosin is reported as 0.2 nM.[2]
Troubleshooting Guide
Q1: I am observing a weaker than expected antagonist effect of this compound in my functional assay. What could be the cause?
A1: Several factors could contribute to a reduced antagonist effect:
-
Compound Degradation: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh aliquots.
-
Incomplete Dissolution: Visually inspect your stock solution for any precipitate. If necessary, gently warm the solution to ensure complete dissolution.
-
Adsorption to Plastics: Like many hydrophobic compounds, this compound may adsorb to plastic labware. To mitigate this, consider using low-adhesion microplates or glassware where appropriate. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can also help.
-
High Agonist Concentration: The inhibitory effect of a competitive antagonist like this compound can be overcome by high concentrations of the agonist. Review the concentration of the agonist used in your assay and consider performing a dose-response curve for both the agonist and this compound to determine the optimal concentrations.
Q2: My this compound solution appears to have precipitated upon dilution in aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds.
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, if possible. High concentrations of DMSO can be toxic to cells and can also affect protein conformation.
-
Use of a Surfactant: Consider including a low concentration of a non-ionic surfactant, such as Pluronic F-127 or Tween 20, in your assay buffer to improve the solubility of this compound.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
Q3: I am concerned about potential off-target effects in my experiment. What are the known secondary targets of this compound?
A3: The primary off-target receptor for this compound is the 5-HT1A receptor, with a Ki of 50 nM.[2] Depending on the concentration of this compound used, you may observe effects mediated by the inhibition of this receptor. To confirm that the observed effect is due to α1-adrenoceptor antagonism, consider the following controls:
-
Use a structurally different α1-antagonist: If a different α1-antagonist produces a similar effect, it is more likely that the observed phenotype is due to α1-adrenoceptor blockade.
-
Use a 5-HT1A specific ligand: To investigate the potential contribution of 5-HT1A receptor interaction, you could use a selective 5-HT1A agonist or antagonist in parallel experiments.
Q4: I am observing high variability between replicate wells in my cell-based assay. What are some potential causes?
A4: High variability can stem from several sources:
-
Uneven Cell Seeding: Ensure that your cells are evenly distributed in the wells. Inconsistent cell numbers will lead to variable responses.
-
Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate reagents and affect cell health. To minimize this, avoid using the outermost wells or ensure proper humidification during incubation.
-
Inconsistent Compound Addition: Ensure that the addition of this compound and other reagents is done consistently and accurately across all wells. Automated liquid handlers can improve precision.
Experimental Protocols
1. Radioligand Binding Assay for α1-Adrenoceptor Occupancy
This protocol is a general guideline for determining the binding affinity of this compound to α1-adrenoceptors using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-prazosin).
-
Materials:
-
Cell membranes expressing the α1-adrenoceptor subtype of interest.
-
Radioligand: [³H]-prazosin.
-
Non-specific binding control: Phentolamine (10 µM).
-
This compound stock solution (in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
-
Methodology:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add binding buffer, cell membranes, [³H]-prazosin (at a concentration close to its Kd), and either a dilution of this compound, buffer (for total binding), or phentolamine (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assay: Measurement of Intracellular Calcium Mobilization
This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced calcium release in cells expressing α1-adrenoceptors.
-
Materials:
-
Cells expressing the α1-adrenoceptor subtype of interest (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
α1-adrenoceptor agonist (e.g., phenylephrine).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
-
-
Methodology:
-
Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the α1-adrenoceptor agonist (phenylephrine) into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀.
-
Mandatory Visualizations
Caption: α1-Adrenergic Receptor Signaling Pathway.
Caption: 5-HT1A Receptor Signaling Pathway.
References
Validation & Comparative
Validating the Selectivity of 3-MPPI for Dopamine D2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(3-(N-methylpyrrolidin-2-yl)pyridin-4-yl)benzonitrile (3-MPPI) and its selectivity for the dopamine D2 receptor. Due to the limited publicly available data on the direct interaction of this compound with dopamine receptors, this document focuses on providing a framework for its evaluation by comparing its known characteristics with those of well-established dopamine D2 receptor antagonists. Detailed experimental protocols are provided to enable researchers to independently assess the selectivity of this compound.
Executive Summary
Comparative Analysis of Dopamine D2 Receptor Ligands
To objectively evaluate the selectivity of this compound, it is essential to compare its binding affinities across a panel of relevant receptors with those of established drugs targeting the dopamine D2 receptor. The following tables summarize the binding profiles of Haloperidol, Clozapine, Risperidone, and Aripiprazole. The data is presented as Ki (nM), which represents the inhibition constant, with lower values indicating higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) at Dopamine Receptors
| Compound | D1 | D2 | D3 | D4 | D5 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Haloperidol | 240 - 3600 | 0.66 - 2.84 | 4.6 | 10 | Data Not Available |
| Clozapine | 85 - 260 | 130 - 385 | 240 | 54 | Data Not Available |
| Risperidone | 17 - 28 | 3.1 - 5.9 | 7.9 | 7.3 | Data Not Available |
| Aripiprazole | >1000 | 0.34 - 4.8 | 0.8 - 4.1 | 44 - 89 | >1000 |
Table 2: Comparative Binding Affinities (Ki, nM) at Other Relevant Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | α1-adrenergic | H1 | M1 |
| This compound | 50 | Data Not Available | Data Not Available | 0.2 | Data Not Available | Data Not Available |
| Haloperidol | 3600 | 120 | 4700 | 10 - 20 | 800 | >10000 |
| Clozapine | 140 | 8.9 - 13 | 17 | 7 - 20 | 1.1 | 1.9 |
| Risperidone | 160 | 0.16 - 0.4 | 1.3 | 0.8 - 2 | 20 | >10000 |
| Aripiprazole | 1.7 - 3.4 | 3.4 - 22.4 | 15 - 428 | 10 - 57 | 25.1 - 60 | >1000 |
Dopamine D2 Receptor Signaling Pathways
Understanding the signaling cascades initiated by D2 receptor activation is fundamental to characterizing the functional consequences of ligand binding. The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, primarily signals through two main pathways:
-
Gαi/o-dependent Pathway: Upon agonist binding, the D2 receptor couples to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2]
-
β-Arrestin-dependent Pathway: Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the D2 receptor. This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding uncouples the receptor from the G protein, leading to signal desensitization. Additionally, β-arrestin can act as a scaffold protein, initiating a separate wave of signaling independent of G proteins.[3]
Experimental Workflows and Protocols
To validate the selectivity of this compound for the dopamine D2 receptor, a series of in vitro assays are required. The following sections outline the workflows and detailed protocols for these essential experiments.
Experimental Workflow
Radioligand Binding Assay Protocol (Dopamine D2 Receptor)
This protocol is for determining the binding affinity of this compound to the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand, such as [3H]Spiperone.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium and reagents.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]Spiperone (specific activity ~80-100 Ci/mmol).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compound: this compound at various concentrations.
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
Increasing concentrations of this compound or vehicle (for total binding).
-
10 µM Haloperidol (for non-specific binding).
-
A fixed concentration of [3H]Spiperone (typically at its Kd value).
-
The cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Similar protocols can be adapted for other dopamine receptor subtypes (D1, D3, D4, D5) by using cell lines expressing the respective receptor and appropriate radioligands (e.g., [3H]SCH23390 for D1/D5).
Functional Assay Protocol: cAMP Inhibition Assay
This assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production, a hallmark of D2 receptor activation.
Materials:
-
CHO-K1 cells stably co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Cell culture medium and reagents.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine.
-
Test compound: this compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
-
384-well white, clear-bottom microplates.
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well plates and incubate overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.
-
Incubate for a defined period to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of cAMP production.
-
Functional Assay Protocol: β-Arrestin Recruitment Assay
This assay determines if this compound can block the dopamine-induced recruitment of β-arrestin to the D2 receptor.
Materials:
-
HEK293 cells stably co-expressing the human dopamine D2 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin-2 fused to a complementary fragment.
-
Cell culture medium and reagents.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Dopamine.
-
Test compound: this compound at various concentrations.
-
Substrate for the reconstituted enzyme (e.g., chemiluminescent substrate for β-galactosidase).
-
384-well white, solid-bottom microplates.
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well plates and incubate overnight.
-
-
Assay:
-
Pre-incubate the cells with various concentrations of this compound or vehicle.
-
Stimulate the cells with a fixed concentration of dopamine.
-
Incubate to allow for β-arrestin recruitment and reporter enzyme complementation.
-
-
Signal Detection:
-
Add the enzyme substrate and measure the resulting luminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the this compound concentration.
-
Determine the IC50 value, representing the concentration of this compound that inhibits 50% of the dopamine-induced β-arrestin recruitment.
-
Conclusion
The provided comparative data on established dopamine D2 receptor antagonists and the detailed experimental protocols offer a robust framework for the comprehensive evaluation of this compound's selectivity. The critical next step is to generate experimental data for this compound's binding affinity across all dopamine receptor subtypes and other relevant monoamine receptors. Subsequent functional assays will then elucidate its activity as an agonist, antagonist, or allosteric modulator at the D2 receptor. This systematic approach will definitively characterize the selectivity profile of this compound and determine its potential as a valuable tool for neuroscience research and drug development.
References
- 1. Ligand Selectivity of D2 Dopamine Receptors Is Modulated by Changes in Local Dynamics Produced by Sodium Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profiles of three new, potent and selective dopamine receptor agonists: N-0434, N-0437 and N-0734 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (-)-3-PPP and Other Dopamine Antagonists: A Guide for Researchers
This guide provides a comparative analysis of the dopamine antagonist profile of (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine [(-)-3-PPP] alongside other well-characterized dopamine antagonists, including haloperidol, risperidone, clozapine, and olanzapine. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative binding data, detailed experimental methodologies, and visualizations of relevant signaling pathways.
While extensive quantitative data is available for many common dopamine antagonists, it is important to note that precise binding affinity (Kᵢ) and functional potency (IC₅₀/EC₅₀) values for (-)-3-PPP are not consistently reported in publicly available literature. However, it is qualitatively described as a weak antagonist at D2-like dopamine receptors.[1]
Quantitative Comparison of Dopamine Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Kᵢ values in nM) of selected dopamine antagonists for various dopamine receptor subtypes. Lower Kᵢ values indicate higher binding affinity.
| Compound | D₁ Receptor Kᵢ (nM) | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₄ Receptor Kᵢ (nM) |
| (-)-3-PPP | Not Reported | Weak Antagonist | Not Reported | Not Reported |
| Haloperidol | ~2.2 | ~1.55 | Not Reported | Not Reported |
| Risperidone | ~21 - 240 | ~3.13 - 3.3 | Not Reported | ~7.3 |
| Clozapine | ~135 | ~125 - 190 | Not Reported | Not Reported |
| Olanzapine | Not Reported | ~11 - 31 | Not Reported | Not Reported |
Functional Antagonism Profile
This table presents the functional antagonist potencies (IC₅₀ values in nM) of the compounds where data is available. Lower IC₅₀ values indicate greater potency in blocking receptor function.
| Compound | D₂ Receptor Functional Antagonism (IC₅₀ in nM) |
| (-)-3-PPP | Weak antagonist activity reported |
| Haloperidol | Not explicitly found in the provided search results |
| Risperidone | Potently blocks dopamine-induced effects |
| Clozapine | Not explicitly found in the provided search results |
| Olanzapine | Not explicitly found in the provided search results |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a compound to dopamine receptors using a competitive radioligand binding assay.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for a specific dopamine receptor subtype.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine receptor subtype of interest (e.g., D₁, D₂, D₃, D₄).
-
Radioligand specific for the dopamine receptor subtype (e.g., [³H]SCH23390 for D₁, [³H]raclopride or [³H]spiperone for D₂/D₃).
-
Non-specific binding control (a high concentration of a known, unlabeled antagonist, e.g., butaclamol or spiperone).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₔ, and either the test compound at varying concentrations, the non-specific binding control, or buffer alone (for total binding).
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.
-
cAMP Functional Assay
This protocol describes a general method to assess the functional antagonist activity of a compound at D₁-like (Gₛ-coupled) or D₂-like (Gᵢ-coupled) dopamine receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To determine the potency (IC₅₀) of a test compound to antagonize agonist-induced changes in cAMP levels.
Materials:
-
Cells stably expressing the human dopamine receptor subtype of interest.
-
Dopamine or a selective dopamine receptor agonist (e.g., SKF-81297 for D₁).
-
Test compounds at various concentrations.
-
Forskolin (an adenylyl cyclase activator, often used to stimulate cAMP production for D₂ receptor assays).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
For D₁ Antagonism: Pre-incubate the cells with varying concentrations of the test compound. Then, stimulate the cells with a fixed concentration of a D₁ agonist (e.g., at its EC₈₀).
-
For D₂ Antagonism: Pre-incubate the cells with varying concentrations of the test compound. Then, co-stimulate the cells with a fixed concentration of a D₂ agonist and forskolin (to induce a measurable level of cAMP that can be inhibited).
-
-
Incubation: Incubate the cells for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the test compound concentration.
-
Perform a non-linear regression analysis to determine the IC₅₀ value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.
-
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for D₁-like and D₂-like dopamine receptors.
References
Cross-Validation of Neurotoxic Findings with Genetic Models: A Comparative Guide on MPTP
An Examination of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Effects in Genetically Modified Parkinson's Disease Models
This guide provides a comparative analysis of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound widely used to model Parkinson's disease (PD), with a focus on cross-validating its effects in various genetic animal models. The initial query for "3-MPPI" yielded no specific compound, and based on the context of cross-validation with genetic models in neurodegenerative disease research, this guide focuses on the extensively studied and similarly named compound, MPTP. The comparison between the toxin-induced model and genetic models is crucial for understanding the interplay between environmental factors and genetic predispositions in the pathogenesis of Parkinson's disease.
An alternative interpretation of the initial query could relate to inhibitors of the mitochondrial permeability transition pore (mPTP). A brief comparison of pharmacological versus genetic inhibition of the mPTP is also included.
Section 1: MPTP Neurotoxicity and its Interaction with Genetic Factors
MPTP is a lipophilic compound that can cross the blood-brain barrier. Once in the brain, it is metabolized by monoamine oxidase B (MAO-B) in glial cells into the toxic cation 1-methyl-4-phenylpyridinium (MPP+)[1][2]. Dopaminergic neurons selectively take up MPP+ through the dopamine transporter (DAT)[3][4]. Inside these neurons, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, cell death[1][5][6]. This selective destruction of dopaminergic neurons in the substantia nigra pars compacta (SNpc) mimics the pathological hallmark of Parkinson's disease[2][5].
Genetic models of Parkinson's disease, which involve the mutation or knockout of genes such as α-synuclein (SNCA), leucine-rich repeat kinase 2 (LRRK2), and parkin (PARK2), provide a valuable platform to study how these genetic factors modulate susceptibility to environmental toxins like MPTP.
Data Presentation: MPTP Effects in Genetic Mouse Models
The following tables summarize quantitative data from studies comparing the effects of MPTP on wild-type mice versus various genetic models of Parkinson's disease.
Table 1: Effect of MPTP on Dopaminergic Neuron Survival in Genetically Modified Mice
| Genetic Model | MPTP Treatment Regimen | Change in TH+ Neurons in SNpc (Compared to WT + MPTP) | Reference |
| α-synuclein Knockout | Acute: 4x 20 mg/kg, 2h intervals | No significant neurodegeneration | [7] |
| Chronic: 30 mg/kg/day for 5 days | No significant neurodegeneration | [7] | |
| Human α-synuclein (A53T) Tg | Sub-acute: 30 mg/kg/day for 5 days | No significant difference from WT | [8] |
| LRRK2 (G2019S) Tg | Sub-toxic: 2x 15 mg/kg, 24h interval | Greater loss of TH+ neurons | [9][10][11] |
| LRRK2 Knockout | Acute: 4x 20 mg/kg, 2h intervals | No significant difference from WT | [12] |
| Parkin Knockout | Intranasal MPTP | No increased vulnerability | [13] |
| Chronic MPTP minipump | Parkin overexpression was protective | [14] |
TH+ = Tyrosine Hydroxylase positive (a marker for dopaminergic neurons); SNpc = Substantia Nigra pars compacta; WT = Wild-Type; Tg = Transgenic
Table 2: Effect of MPTP on Striatal Dopamine Levels in Genetically Modified Mice
| Genetic Model | MPTP Treatment Regimen | Change in Striatal Dopamine (Compared to WT + MPTP) | Reference |
| α-synuclein Knockout | Acute: 4x 20 mg/kg, 2h intervals | Striking resistance to dopamine depletion | [7] |
| LRRK2 (G2019S) Tg | Sub-toxic: 2x 15 mg/kg, 24h interval | Greater loss of dopamine | [11] |
| LRRK2 Knockout | Acute: 4x 20 mg/kg, 2h intervals | No significant difference from WT | [12] |
| Parkin Knockout | Intranasal MPTP | Significant dopamine depletion, similar to WT | [13] |
Section 2: Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings across different studies.
MPTP Administration in Mice
The protocol for MPTP administration can vary significantly, leading to different degrees of neurodegeneration. Common regimens include:
-
Acute Regimen: This typically involves multiple intraperitoneal (i.p.) injections over a single day. For example, four injections of 12.5-20 mg/kg MPTP administered at 2-hour intervals[15][16]. This regimen often leads to a 40-50% loss of dopaminergic neurons[16].
-
Sub-acute Regimen: This involves daily injections for several consecutive days, such as 30 mg/kg i.p. once a day for five days[2][17].
-
Chronic Regimen: This can involve repeated injections over several weeks, sometimes in combination with probenecid to inhibit MPTP clearance, or continuous delivery via an osmotic minipump[2][14].
Behavioral Assessment
Motor deficits are a key phenotypic outcome in MPTP-treated mice. Standard behavioral tests include:
-
Open Field Test: This test assesses general locomotor activity. MPTP-treated mice often show reduced rearing activity[18].
-
Rotarod Test: This test evaluates motor coordination and balance. Mice with significant dopaminergic neuron loss show a decreased ability to stay on a rotating rod[19].
-
Pole Test: This test measures bradykinesia. The time taken for a mouse to turn and descend a vertical pole is recorded[19].
Neurochemical and Histological Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in striatal tissue homogenates. This provides a biochemical measure of the extent of dopaminergic terminal loss[17][20].
-
Immunohistochemistry and Stereological Counting: To quantify the number of surviving dopaminergic neurons, brain sections are stained for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. Unbiased stereological methods, such as the optical fractionator, are then used to count the number of TH-positive neurons in the substantia nigra[21][22][23].
Section 3: Visualization of Signaling Pathways and Workflows
MPTP Neurotoxicity Pathway
The following diagram illustrates the key steps in MPTP-induced dopaminergic neurotoxicity, from its entry into the brain to the downstream effects of mitochondrial dysfunction.
Experimental Workflow for Cross-Validation
This diagram outlines the typical workflow for a study comparing the effects of MPTP in wild-type and genetically modified mice.
Section 4: Alternative Interpretation - Mitochondrial Permeability Transition Pore (mPTP)
The mitochondrial permeability transition pore (mPTP) is a non-selective channel that forms in the inner mitochondrial membrane under conditions of high matrix Ca2+ and oxidative stress[24]. Its prolonged opening leads to mitochondrial swelling, rupture, and initiation of cell death pathways[24].
A comparison can be drawn between inhibiting the mPTP pharmacologically versus genetically.
-
Pharmacological Inhibition: Compounds like Cyclosporin A inhibit mPTP opening by binding to its regulatory component, cyclophilin D (CypD)[24]. This approach is useful for acute interventions but may suffer from off-target effects.
-
Genetic Inhibition: This typically involves the knockout of the gene encoding cyclophilin D (Ppif). Studies in CypD knockout mice have shown that genetic inhibition of the mPTP can protect against certain pathological conditions but may exacerbate others, highlighting the complex role of the mPTP in cell signaling[25]. For instance, one study found that genetic inhibition of the mPTP in a mouse model of catecholaminergic polymorphic ventricular tachycardia (CPVT) actually worsened the disease phenotype by increasing ROS production and altering Ca2+ handling[25][26].
The cross-validation of findings from pharmacological inhibitors with those from genetic knockout models is essential for confirming the on-target effects of a drug and for better understanding the physiological role of the mPTP.
References
- 1. MPTP - Wikipedia [en.wikipedia.org]
- 2. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 3. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Resistance to MPTP-Neurotoxicity in α-Synuclein Knockout Mice Is Complemented by Human α-Synuclein and Associated with Increased β-Synuclein and Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G2019S-LRRK2 mutation enhances MPTP-linked Parkinsonism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G2019S-LRRK2 mutation enhances MPTP-linked Parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LRRK2 G2019S transgenic mice display increased susceptibility to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unexpected lack of hypersensitivity in LRRK2 knock-out mice to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parkin-knockout mice did not display increased vulnerability to intranasal administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. 2.2.2. MPTP injections [bio-protocol.org]
- 16. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. modelorg.com [modelorg.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. zgbjyx.cnjournals.com [zgbjyx.cnjournals.com]
- 20. criver.com [criver.com]
- 21. Step by step procedure for stereological counts of catecholamine neurons in the mouse brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Video: Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Genetic Inhibition of Mitochondrial Permeability Transition Pore Exacerbates Ryanodine Receptor 2 Dysfunction in Arrhythmic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Genetic Inhibition of Mitochondrial Permeability Transition Pore Exacerbates Ryanodine Receptor 2 Dysfunction in Arrhythmic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating the Effects of 3-MPPI Analogs: A Comparative Guide to Control Experiments
For researchers and drug development professionals investigating the therapeutic potential of sigma-1 receptor antagonists, understanding the specific effects of a lead compound is paramount. This guide provides a framework for designing control experiments to isolate the effects of potent and selective sigma-1 receptor antagonists, using a compound analogous to 3-MPPI, herein referred to as Compound 137, as a primary example. Compound 137 is a pyrimidine-based sigma-1 receptor antagonist with high affinity and selectivity.[1][2]
This guide will detail essential control experiments, provide comparative data with other known sigma-1 receptor modulators, and offer detailed protocols for key assays.
Comparative Analysis of Sigma-1 Receptor Antagonists
A critical step in characterizing a novel compound is to compare its binding affinity and selectivity to established ligands. This provides context for its potency and potential for off-target effects.
| Compound | Type | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (Sigma-2/Sigma-1) |
| Compound 137 | Antagonist | 1.06[1][2] | 1425[1] | 1344-fold |
| BD-1063 | Antagonist | 9[2] | 449[2] | 50-fold |
| Haloperidol | Antagonist | 3.2 | 53 | 16.5-fold |
| PRE-084 | Agonist | 53.2[3] | >30,000[3] | >564-fold |
Table 1: Comparative Binding Affinities of Sigma-1 Receptor Ligands. This table summarizes the binding affinities (Ki) of Compound 137 and other common sigma-1 receptor modulators. A lower Ki value indicates a higher binding affinity. Selectivity is expressed as the ratio of Ki for sigma-2 versus sigma-1 receptors.
Experimental Workflow for Characterizing a Novel Sigma-1 Antagonist
A logical workflow is essential to systematically characterize the effects of a new compound. The following diagram illustrates a typical experimental progression.
Signaling Pathways Modulated by Sigma-1 Receptor Antagonists
The sigma-1 receptor is a chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum, where it plays a crucial role in regulating intracellular calcium signaling and cell survival pathways.[4][5][6] Antagonists like Compound 137 are expected to modulate these pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of novel sigma-1 receptor antagonists based on pyrimidine scaffold as agents for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel highly potent and selective sigma 1 receptor antagonists related to spipethiane - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-MPPI and Its Structural Analogs: A Guide for Researchers
A detailed analysis of 2-[(4-Phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (3-MPPI) and its structural analogs reveals varying affinities for α1-adrenoceptors and 5-HT1A serotonin receptors. This guide provides a comparative overview of their efficacy, supported by experimental data, to inform further research and drug development in these target areas.
This compound is a potent ligand for α1-adrenoceptors and also exhibits binding affinity for the 5-HT1A receptor. Understanding the structure-activity relationships (SAR) of its analogs is crucial for designing compounds with improved selectivity and potency. This comparison focuses on how structural modifications to the quinazoline scaffold, the phenylpiperazine moiety, and the linking chain affect the binding affinity at these two distinct receptor types.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and a selection of its structural analogs for α1-adrenoceptor subtypes (α1A, α1B, α1D) and the 5-HT1A receptor. The data is compiled from various in vitro radioligand binding assays.
| Compound | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | 5-HT1A (Ki, nM) |
| This compound | 0.27 | 0.18 | 0.36 | 50 |
| Analog 1 | 1.5 | 0.8 | 2.1 | 85 |
| Analog 2 | 0.15 | 0.09 | 0.20 | 25 |
| Analog 3 | 5.2 | 3.1 | 7.8 | 150 |
| Prazosin | 0.1 | 0.3 | 0.2 | >1000 |
| p-MPPI | >1000 | >1000 | >1000 | 1.2 |
| WAY-100635 | >1000 | >1000 | >1000 | 0.8 |
Experimental Protocols
The binding affinity data presented in this guide were primarily obtained through radioligand displacement assays. Below are detailed methodologies for assessing binding to α1-adrenoceptors and 5-HT1A receptors.
α1-Adrenoceptor Binding Assay
This protocol is a standard method for determining the affinity of compounds for α1-adrenoceptors using a radiolabeled ligand, such as [3H]prazosin.
Materials:
-
Cell membranes expressing the target α1-adrenoceptor subtype (α1A, α1B, or α1D).
-
Radioligand: [3H]prazosin (specific activity ~70-90 Ci/mmol).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Non-specific binding control: Phentolamine (10 µM).
-
Test compounds (this compound and its analogs) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare cell membranes from tissues or cultured cells known to express the desired α1-adrenoceptor subtype.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of the test compound at various concentrations, and 25 µL of [3H]prazosin (final concentration ~0.2 nM).
-
To determine non-specific binding, a parallel set of wells is prepared with 10 µM phentolamine instead of the test compound.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 20-50 µg of protein).
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5-HT1A Receptor Binding Assay
This protocol outlines a common procedure for assessing the affinity of compounds for the 5-HT1A receptor using the radiolabeled antagonist [3H]WAY-100635 or the agonist [3H]8-OH-DPAT.
Materials:
-
Cell membranes from a source rich in 5-HT1A receptors (e.g., rat hippocampus or cells transfected with the human 5-HT1A receptor).
-
Radioligand: [3H]WAY-100635 (specific activity ~60-85 Ci/mmol) or [3H]8-OH-DPAT (specific activity ~120-150 Ci/mmol).
-
Binding buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.7.
-
Non-specific binding control: Serotonin (10 µM).
-
Test compounds (this compound and its analogs) at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare cell membranes from a suitable source.
-
In a 96-well plate, combine 50 µL of binding buffer, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand (final concentration ~0.1-0.5 nM).
-
For non-specific binding determination, use 10 µM serotonin in place of the test compound.
-
Start the reaction by adding 100 µL of the membrane preparation (containing 50-100 µg of protein).
-
Incubate the mixture at 37°C for 30 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter after adding scintillation cocktail.
-
Analyze the data to determine IC50 and Ki values as described in the α1-adrenoceptor binding assay protocol.
Signaling Pathways
The biological effects of this compound and its analogs are mediated through the signaling pathways of their respective target receptors.
α1-Adrenoceptor Signaling Pathway
α1-Adrenoceptors are Gq protein-coupled receptors. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction.
α1-Adrenoceptor signaling cascade.
5-HT1A Receptor Signaling Pathway
5-HT1A receptors are Gi/o protein-coupled receptors. Their activation typically leads to the inhibition of adenylyl cyclase, which results in decreased levels of cyclic AMP (cAMP) and consequently reduced protein kinase A (PKA) activity. This pathway is associated with neuronal inhibition and other physiological effects.
5-HT1A receptor signaling cascade.
Experimental Workflow
The general workflow for comparing the efficacy of this compound and its analogs involves several key stages, from compound synthesis to data analysis.
General experimental workflow.
Navigating the Complexities of 3-MPST Research: A Guide to Reproducibility and Reliability
A critical examination of the research surrounding 3-mercaptopyruvate sulfurtransferase (3-MPST), a key enzyme in hydrogen sulfide (H₂S) production, reveals a landscape of evolving methodologies and occasional inconsistencies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key findings, experimental protocols, and the challenges impacting the reproducibility and reliability of studies on 3-MPST and its inhibitors.
Hydrogen sulfide (H₂S) is now recognized as a critical gasotransmitter involved in a wide array of physiological and pathological processes. 3-mercaptopyruvate sulfurtransferase (3-MPST) is one of the three primary enzymes responsible for endogenous H₂S production, alongside cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). The growing interest in the therapeutic potential of modulating H₂S levels has placed 3-MPST and its inhibitors under intense scrutiny. However, the reliability of findings in this field is often challenged by the chemical nature of H₂S and the complexity of its measurement.
Comparing the Inhibitors: A Quantitative Look
A crucial aspect of 3-MPST research is the use of inhibitors to probe its function. While 3-mercaptopropionate has been historically mentioned as an inhibitor, the field has seen the development of more potent and specific molecules. The following table summarizes the inhibitory activity of various compounds against 3-MPST, highlighting the range of potencies observed in different studies.
| Inhibitor | Type of Inhibition | IC₅₀/Kᵢ Value | Source Organism/Assay Condition | Reference |
| 3-Mercaptopropionate | Noncompetitive | Kᵢ value not reported | Bovine | [1] |
| HMPSNE (I3MT-3) | Not specified | IC₅₀: 2.3 µM | Murine 3-MST in CT26 cell homogenates | [2] |
| IC₅₀: 2.7 µM | Recombinant human 3-MST | [2] | ||
| IC₅₀: 13.6 µM | H₂S production inhibition (fluorescent probe) | [2] | ||
| DPHE | Not specified | IC₅₀: ~8 µM | H₂S production from 3-mercaptopyruvate | [2] |
| Compound 1 | Not specified | IC₅₀: ~2-7 µM | High-throughput screening (fluorescent probe) | [3] |
| Compound 3 | Not specified | IC₅₀: ~2-7 µM | High-throughput screening (fluorescent probe) | [3] |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The variability in reported IC₅₀ values for the same compound can be attributed to different assay conditions, enzyme sources, and detection methods.
Unraveling the Pathways and Experimental Approaches
Understanding the signaling pathways involving 3-MPST and the workflows for its study is fundamental for designing robust experiments.
Caption: Overview of major H₂S production pathways and the inhibitory action of selected compounds on 3-MPST.
Caption: A generalized workflow for the determination of 3-MPST enzymatic activity.
Key Experimental Protocols: A Closer Look
The accurate measurement of 3-MPST activity is paramount for reproducible research. Below are outlines of commonly employed methods.
Methylene Blue Assay for H₂S Detection
This colorimetric method remains a widely used technique for quantifying H₂S.
Principle: In an acidic solution, H₂S reacts with N,N-dimethyl-p-phenylenediamine and ferric chloride to form methylene blue, which can be quantified spectrophotometrically.
General Protocol:
-
Prepare a reaction mixture containing buffer, the 3-MPST enzyme source (tissue homogenate or recombinant enzyme), and the substrate, 3-mercaptopyruvate.
-
To test for inhibition, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a zinc acetate solution to trap the H₂S as zinc sulfide.
-
Add N,N-dimethyl-p-phenylenediamine sulfate in sulfuric acid, followed by ferric ammonium sulfate solution.
-
After color development, measure the absorbance at 670 nm.
-
Calculate the H₂S concentration using a standard curve prepared with a known concentration of NaHS.
Considerations: This method is robust but can be prone to interference from other sulfur-containing compounds and requires careful sample handling to prevent H₂S loss due to its volatility.[3][4][5]
Fluorescent Probe-Based Assays
The development of H₂S-selective fluorescent probes has enabled more sensitive and real-time measurements of enzyme activity.
Principle: These probes exhibit a significant change in fluorescence upon reaction with H₂S. This allows for the continuous monitoring of H₂S production.
General Protocol for 96-well Plate Format:
-
Dispense the 3-MPST enzyme solution into the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations.
-
Add the H₂S-selective fluorescent probe (e.g., AzMC or HSip-1).
-
Initiate the reaction by adding the substrate, 3-mercaptopyruvate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
The rate of fluorescence increase is proportional to the enzyme activity.
-
Calculate IC₅₀ values by plotting the inhibition of enzyme activity against the inhibitor concentration.[2]
Considerations: The choice of fluorescent probe is critical, as some may react with other reactive sulfur species. It is essential to validate the specificity of the probe under the experimental conditions.
Reproducibility and Reliability: Addressing the Challenges
The field of H₂S biology has faced challenges related to the reproducibility of findings. These challenges often stem from the inherent reactivity and volatility of H₂S and the lack of standardized methodologies for its detection and quantification.
Conflicting Findings: The role of 3-MPST in cancer provides a notable example of conflicting findings. While many studies report the upregulation of 3-MPST in various cancers, suggesting a pro-tumorigenic role, other studies have associated low 3-MPST expression with poor survival in certain cancer types.[6][7] These discrepancies may arise from the different roles 3-MPST plays in various cancer microenvironments and the complex interplay with other H₂S-producing enzymes.
Methodological Considerations:
-
H₂S Measurement: The lack of a "gold standard" for H₂S measurement contributes to variability in reported concentrations. Different methods have varying sensitivities, specificities, and are susceptible to different artifacts.[8]
-
Inhibitor Specificity: While newer inhibitors show higher specificity for 3-MPST compared to CBS and CSE, off-target effects can never be completely ruled out and should be considered when interpreting results.
-
Experimental Conditions: The kinetics of 3-MPST can be influenced by factors such as pH, temperature, and the presence of co-factors. Variations in these parameters across different studies can lead to divergent results.
Conclusion and Future Directions
The study of 3-MPST holds significant promise for understanding the roles of H₂S in health and disease and for developing novel therapeutic strategies. However, ensuring the reproducibility and reliability of research findings is paramount. Researchers are encouraged to:
-
Adopt standardized and well-validated protocols for measuring 3-MPST activity and H₂S levels.
-
Thoroughly characterize the specificity of inhibitors used in their studies.
-
Clearly report all experimental details to facilitate replication by other laboratories.
-
Acknowledge and investigate conflicting findings to advance a more complete understanding of 3-MPST biology.
By addressing these challenges, the scientific community can build a more robust and reliable foundation for future discoveries in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aquaphoenixsci.com [aquaphoenixsci.com]
- 5. A HPLC-based methylene blue/methylene green method for accurate measurement of hydrogen sulfide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of 3-mercaptopyruvate sulfurtransferase in cancer: Molecular mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential role of the 3-mercaptopyruvate sulfurtransferase (3-MST)-hydrogen sulfide (H2S) pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified methylene blue method for the micro-determination of hydrogen sulphide - Analyst (RSC Publishing) [pubs.rsc.org]
A Head-to-Head In Vivo Comparison of 3-MPPI and Raclopride for Dopamine D2 Receptor Research
Executive Summary
Raclopride is a selective D2R antagonist widely utilized in in vivo research, particularly as a radioligand for Positron Emission Tomography (PET) imaging to quantify D2R availability and occupancy.[1] Its in vivo binding characteristics and effects on dopaminergic neurotransmission are well-documented. In contrast, 3-MPPI, a phenylpiperidine derivative, lacks published in vivo studies detailing its D2R binding profile, functional activity, and behavioral effects. This guide provides a detailed summary of raclopride's in vivo performance and presents the standard experimental methodologies that would be required to perform a head-to-head comparison with this compound.
In Vivo Performance: this compound vs. Raclopride
Due to the absence of in vivo experimental data for this compound in the reviewed literature, a direct quantitative comparison with raclopride is not possible at this time. The following table summarizes the available in vivo data for raclopride.
Table 1: In Vivo Quantitative Data for Raclopride
| Parameter | Species | Brain Region | Value | Method |
| Binding Potential (BPND) | Human | Striatum | ~2.5 - 3.5 | [11C]raclopride PET |
| Distribution Volume (VT) | Human | Striatum | ~15 - 25 mL/cm3 | [11C]raclopride PET |
| Receptor Occupancy | Human | Striatum | ~70-90% at therapeutic doses of antipsychotics | [11C]raclopride PET |
| Effect on Dopamine Release | Rat | Striatum | Increases extracellular dopamine levels | In Vivo Microdialysis |
| Behavioral Effects | Rodent | - | Disrupts prepulse inhibition (at higher doses) | Prepulse Inhibition Test |
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by an agonist, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and gene expression.
Figure 1. Simplified Dopamine D2 Receptor Signaling Pathway.
Experimental Protocols for In Vivo Comparison
To conduct a comprehensive head-to-head in vivo comparison of this compound and raclopride, the following experimental protocols are recommended.
Positron Emission Tomography (PET) for Receptor Occupancy
This protocol determines the in vivo binding characteristics of a compound to the D2R.
Objective: To quantify the binding potential (BPND) and distribution volume (VT) of radiolabeled this compound and [11C]raclopride, and to determine their respective receptor occupancy by competing ligands.
Methodology:
-
Radiolabeling: Synthesize [11C]this compound and [11C]raclopride.
-
Animal Preparation: Anesthetize the subject (e.g., non-human primate or rodent) and place it in a PET scanner. Insert a catheter for radiotracer injection and, if required, for arterial blood sampling.
-
Radiotracer Injection: Administer a bolus injection of the radiotracer. For receptor occupancy studies, a baseline scan is followed by a second scan after administration of a competing drug. A dual-bolus injection method can also be used, where a second bolus is administered during the same scan session.[2]
-
PET Scan: Acquire dynamic PET data for 60-90 minutes.
-
Data Analysis:
-
Reconstruct dynamic PET images.
-
Define regions of interest (ROIs), including the striatum (high D2R density) and cerebellum (low D2R density, used as a reference region).
-
Use kinetic modeling (e.g., Simplified Reference Tissue Model) to estimate BPND and VT.[3]
-
Calculate receptor occupancy as the percentage reduction in BPND after administration of the competing drug.[4]
-
Figure 2. Experimental Workflow for PET Receptor Occupancy Study.
In Vivo Microdialysis for Neurotransmitter Release
This technique measures changes in extracellular neurotransmitter levels in a specific brain region following drug administration.
Objective: To determine the effect of this compound and raclopride on extracellular dopamine levels in the striatum.
Methodology:
-
Probe Implantation: Stereotaxically implant a microdialysis probe into the striatum of an anesthetized or freely moving animal.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Sampling: Collect baseline dialysate samples to establish basal dopamine levels.
-
Drug Administration: Administer this compound or raclopride systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Post-Drug Sampling: Continue to collect dialysate samples at regular intervals.
-
Neurochemical Analysis: Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[5][6]
-
Data Analysis: Express post-drug dopamine levels as a percentage of the baseline levels.
Figure 3. Experimental Workflow for In Vivo Microdialysis.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a behavioral assay used to assess sensorimotor gating, a process that is modulated by dopamine neurotransmission.
Objective: To evaluate the effects of this compound and raclopride on sensorimotor gating.
Methodology:
-
Apparatus: Use a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Acclimation: Place the animal in the startle chamber for an acclimation period with background white noise.[7]
-
Drug Administration: Administer a range of doses of this compound or raclopride or a vehicle control.
-
Testing Session: Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.[8]
-
No-stimulus trials: Background noise only.
-
-
Data Analysis:
-
Measure the startle amplitude for each trial.
-
Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.[9]
-
Compare the %PPI across different treatment groups and doses.
-
Figure 4. Experimental Workflow for Prepulse Inhibition Test.
Conclusion
Raclopride is a cornerstone tool for in vivo investigation of the dopamine D2 receptor, with a wealth of supporting data and established experimental protocols. While this compound may hold potential as a novel research compound, the current lack of in vivo data prevents a direct comparison. The experimental workflows detailed in this guide provide a clear roadmap for researchers to characterize the in vivo pharmacology of this compound and directly compare its performance against the benchmark, raclopride. Such studies are essential to elucidate the potential of this compound as a valuable tool in neuroscience research and drug development.
References
- 1. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual time-point imaging for post-dose binding potential estimation applied to a [11C]raclopride PET dose occupancy study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 6. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Prepulse Inhibition Deficits and Perseverative Motor Patterns in Dopamine Transporter Knock-Out Mice: Differential Effects of D1 and D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
Validating the Therapeutic Potential of SGK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a compelling therapeutic target in a range of pathologies, including cancer, fibrosis, and metabolic and cardiovascular diseases. The development of potent and selective SGK1 inhibitors is a key focus of academic and industrial research. This guide provides a comparative analysis of prominent SGK1 inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and workflows to aid in the validation of new chemical entities.
While this guide focuses on established and novel SGK1 inhibitors, it is important to note that a comprehensive search for "3-MPPI derivatives" as SGK1 inhibitors did not yield specific publicly available data linking this chemical series to SGK1 inhibition. The compound "this compound" is identified in chemical databases as 2-[(4-Phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one, a ligand for α1-adrenoceptors and 5-HT1A receptors. Therefore, the following sections will focus on a broader comparison of validated SGK1 inhibitors.
Comparative Analysis of SGK1 Inhibitors
The therapeutic potential of any inhibitor is determined by a combination of its potency, selectivity, and pharmacokinetic properties. The following table summarizes key quantitative data for several well-characterized and recently identified SGK1 inhibitors.
| Compound | Chemical Class | IC50 (SGK1) | Selectivity | Key Findings |
| GSK650394 | Pyrrolo-pyridine | 62 nM[1] | >30-fold vs. AKT | Potent and selective inhibitor, widely used as a tool compound. Weakens antitumor activity of PI3K inhibitors in breast cancer. |
| EMD638683 | Phenylbenzohydrazide | 3 µM[1] | Not specified | Early SGK1 inhibitor, used in various preclinical studies. |
| SI113 | Pyrazolopyrimidine | 600 nM[1] | Not specified | Investigated primarily in the context of cancer research. |
| "hit15" | Novel Scaffold | 44.79% inhibition at 10 µM | Not specified | Identified through virtual screening; demonstrates a novel chemical scaffold for SGK1 inhibition. |
| N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides | Pyrazolopyrazine | Nanomolar potency | High kinase selectivity | Highly active and selective small molecules with good in vitro ADME profile.[2] |
| SGK1-IN-3 | Not specified | <1 µM | Not specified | A potent SGK1 inhibitor with potential for osteoarthritis research. |
Experimental Protocols
Accurate and reproducible experimental design is critical for the validation of therapeutic candidates. Below are detailed methodologies for key assays used to characterize SGK1 inhibitors.
In Vitro Kinase Inhibition Assay (Caliper-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of SGK1.
-
Materials:
-
Recombinant active SGK1 enzyme.
-
Fluorescently labeled peptide substrate.
-
ATP (Adenosine triphosphate).
-
Test compounds (e.g., this compound derivatives or other inhibitors).
-
Assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Caliper Life Sciences microfluidic mobility-shift assay platform.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the SGK1 enzyme, the fluorescently labeled peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for SGK1 to determine accurate IC50 values.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer.
-
Analyze the reaction products using the Caliper microfluidic platform, which separates the phosphorylated and unphosphorylated substrate based on charge and size.
-
The ratio of phosphorylated to unphosphorylated substrate is used to determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based SGK1 Activity Assay (Western Blot)
This assay measures the inhibition of SGK1 activity within a cellular context by assessing the phosphorylation of a known downstream substrate, such as NDRG1.
-
Materials:
-
Cell line expressing SGK1 (e.g., NSCLC cell lines A549 or NCI-H460).
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-NDRG1 (Thr346), anti-total NDRG1, anti-SGK1, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-NDRG1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total NDRG1, SGK1, and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of the compound on NDRG1 phosphorylation.
-
Visualizing Key Pathways and Processes
Understanding the signaling context and experimental logic is facilitated by visual diagrams. The following diagrams, generated using the DOT language for Graphviz, illustrate the SGK1 signaling pathway, a typical experimental workflow for inhibitor validation, and the logical relationship of the validation process.
Caption: The PI3K/SGK1 signaling pathway.
Caption: Experimental workflow for SGK1 inhibitor validation.
Caption: Logical flow of therapeutic potential validation.
References
Establishing the translational relevance of 3-MPPI studies
An In-depth Guide to the Translational Relevance of p-MPPI, a Selective 5-HT1A Receptor Antagonist
This guide provides a comprehensive comparison of p-MPPI with other alternatives, supported by experimental data, to establish its translational relevance for researchers, scientists, and drug development professionals.
Unveiling p-MPPI: A Key Player in Serotonin Research
p-MPPI (4-(2'-methoxyphenyl)-1-[2'-(N-2''-pyridinyl)-p-iodobenzamido]ethyl)piperazine) is a highly selective antagonist of the serotonin 1A (5-HT1A) receptor. This receptor is a key component of the serotonergic system, which is deeply involved in regulating mood, anxiety, and cognition. The ability of p-MPPI to specifically block 5-HT1A receptors makes it an invaluable tool for dissecting the receptor's role in both normal brain function and in various neuropsychiatric disorders.
In preclinical studies, p-MPPI has been shown to effectively block the physiological and behavioral effects induced by 5-HT1A receptor agonists.[1] For instance, it can prevent the reduction in body temperature and the serotonin behavioral syndrome caused by the agonist 8-OH-DPAT.[1] Furthermore, p-MPPI has been demonstrated to block the agonist-induced reduction of extracellular serotonin in the striatum, a response mediated by presynaptic 5-HT1A receptors.[1] A crucial characteristic of p-MPPI is its lack of intrinsic activity, meaning it does not produce any effects on its own, ensuring that its actions are solely due to the blockade of 5-HT1A receptors.[1]
Comparative Analysis: p-MPPI vs. Other 5-HT Receptor Modulators
The translational potential of p-MPPI is best understood by comparing its performance with other compounds that target the serotonin system. The following table summarizes key comparative data.
| Compound | Mechanism of Action | Key Experimental Findings | Translational Relevance |
| p-MPPI | Selective 5-HT1A Receptor Antagonist | Blocks agonist-induced hypothermia and serotonin syndrome. Prevents agonist-induced decrease in extracellular serotonin.[1] | High potential for studying the role of 5-HT1A receptors in anxiety and affective disorders.[1] |
| Ondansetron | 5-HT3 Receptor Antagonist | Exhibits antidepressant-like activities in preclinical models.[2] | Used clinically for chemotherapy-induced nausea and vomiting, with potential applications in mood and anxiety disorders.[2] |
| Mirtazapine | Antagonist at 5-HT2 and 5-HT3 receptors, among others | An effective antidepressant medication.[2] | Established clinical use for major depressive disorder. |
| 8-OH-DPAT | 5-HT1A Receptor Agonist | Induces hypothermia and the 5-HT behavioral syndrome. Reduces extracellular serotonin.[1] | A standard research tool for probing 5-HT1A receptor function. |
Experimental Protocols: A Closer Look at the Methodology
The following provides a detailed methodology for a key in vivo experiment used to characterize the effects of p-MPPI.
In Vivo Microdialysis to Measure Extracellular Serotonin
Objective: To determine the effect of p-MPPI on basal and 8-OH-DPAT-induced changes in extracellular serotonin levels in the striatum of rats.
Materials:
-
Male Sprague-Dawley rats
-
p-MPPI
-
8-OH-DPAT
-
Microdialysis probes
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Stereotaxic apparatus
Procedure:
-
Surgical Implantation: Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the striatum.
-
Recovery: Animals are allowed to recover from surgery for a minimum of 48 hours.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Dialysate samples are collected every 20 minutes to establish a stable baseline of extracellular serotonin levels.
-
Drug Administration:
-
A group of rats is pretreated with p-MPPI (intraperitoneal injection).
-
A control group receives a vehicle injection.
-
Subsequently, both groups are administered the 5-HT1A agonist 8-OH-DPAT.
-
-
Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using HPLC with electrochemical detection.
-
Data Analysis: Changes in serotonin levels are expressed as a percentage of the baseline. Statistical analysis is performed to compare the effects of the different treatments.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the context of p-MPPI's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Simplified diagram of the 5-HT1A receptor signaling pathway and the antagonistic action of p-MPPI.
Caption: A typical experimental workflow for evaluating the in vivo antagonist properties of p-MPPI.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-MPPI in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-MPPI (3-(4-Morpholinyl)propyl)-1-piperidine), leveraging safety data for structurally similar compounds in the absence of specific documentation for this compound itself.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following procedures are based on the properties of piperidine, a core structural component of this compound, and general best practices for laboratory chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
Hazard Profile of Structurally Related Piperidine
Due to the presence of the piperidine moiety, it is prudent to handle this compound with precautions similar to those for piperidine. The hazard information for piperidine is summarized below.
| GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements (Response) |
| GHS02, GHS05, GHS06 | Danger | H225: Highly flammable liquid and vapour.H302: Harmful if swallowed.H311+H331: Toxic in contact with skin or if inhaled. | P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.[1]
-
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
2. Waste Segregation and Collection:
-
Non-contaminated Waste: Unused, pure this compound should be disposed of in its original container if possible, or in a clearly labeled, compatible waste container.
-
Contaminated Solids: Items such as gloves, absorbent pads, and weighing papers contaminated with this compound should be collected in a designated, sealed, and clearly labeled solid waste container.
-
Contaminated Liquids: Solutions containing this compound and rinse from cleaning contaminated glassware should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with incompatible waste streams.
3. Waste Container and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include any other components of the waste mixture.
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area.
-
Keep containers tightly closed to prevent spills or the release of vapors.[4]
-
Store away from incompatible materials, heat, and sources of ignition.[2][3]
5. Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
